Asymmetric Synthesis of Chiral 3-Amino-3-(pyrazin-2-yl)butanoic Acid Enantiomers: A Technical Guide
Target Audience: Synthetic Organic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Stereoselective construction of -disubstituted quaternary amino acids Strategic Rationale: The Quaternary Stereocenter...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Organic Chemists, Process Engineers, and Drug Discovery Scientists
Focus: Stereoselective construction of
-disubstituted quaternary amino acids
Strategic Rationale: The Quaternary Stereocenter Challenge
The development of dipeptidyl peptidase-4 (DPP-4) inhibitors and other conformationally restricted peptidomimetics heavily relies on chiral
-amino acid building blocks[1][2]. While mono-substituted -amino acids can be reliably synthesized via rhodium-catalyzed asymmetric hydrogenation of enamines, accessing 3-amino-3-(pyrazin-2-yl)butanoic acid presents a severe synthetic hurdle: the C3 position is a tetrasubstituted (quaternary) stereocenter .
At this carbon, the amine is bonded to a methyl group, a pyrazine ring, and the carboxymethyl chain. The lack of an
-proton at the target chiral center completely invalidates two common synthesis paradigms:
Biocatalysis Limitation:
-Transaminases (TAs) are industry standards for synthesizing chiral amines. However, the mechanistic necessity of TAs transferring a hydrogen atom alongside the amino group means they can only yield secondary amines. They are fundamentally incapable of generating a quaternary carbon center.
thermodynamic selectivity, invariably leading to poor enantiomeric excess (ee) upon reduction.
The Solution: The most trustworthy and scalable paradigm to access this architecture is the highly diastereoselective Reformatsky addition of zinc enolates to chiral
To synthesize the (R)- or (S)-enantiomers of 3-amino-3-(pyrazin-2-yl)butanoic acid, we utilize the corresponding (R)- or (S)-tert-butanesulfinamide. The reaction proceeds through three self-validating stages: ketimine condensation, enolate nucleophilic attack, and global deprotection[4].
Fig 1: Forward synthesis workflow of (R)-3-amino-3-(pyrazin-2-yl)butanoic acid via Ellman's auxiliary.
Causality of Stereocontrol
The stereochemical outcome is strictly dictated by a rigid Zimmerman-Traxler-type 6-membered cyclic transition state. Upon addition of the activated zinc enolate to the sulfinyl ketimine, the Zn(II) center acts as an organizing Lewis acid, coordinating simultaneously to the enolate oxygen and the sulfinyl oxygen[3]. The bulky tert-butyl group of the chiral auxiliary forces the nucleophile to approach exclusively from the less hindered Re- or Si-face (depending on the auxiliary's handedness), ensuring exceptionally high diastereomeric ratios (dr).
Fig 2: Logic of the Zinc-mediated 6-membered chair-like transition state ensuring high dr.
Optimization & Quantitative Data
Variations in the ester steric bulk and Lewis acid additives directly manipulate the transition state integrity and by-product profile[4][5].
Reagent (Zinc Enolate)
Additive
Temp (°C)
Yield (%)
Diastereomeric Ratio (dr)
Chemical Causality / Note
Ethyl bromoacetate / Zn
None
0 °C
75
>95:5
Low temperature suppresses undesired Claisen condensation of the enolate[4].
tert-Butyl bromoacetate / Zn
None
25 °C
82
>98:2
The bulky ester inherently prevents self-condensation, allowing RT execution[4].
Ethyl bromoacetate / Zn
MeAl
-78 °C
88
>98:2
Al acts as a superior Lewis acid, rigidly locking the TS and boosting selectivity[5].
Ethyl bromoacetate / Zn
TBSOTf
-10 °C
80
<5:95 (Reversed)
Silyl triflates disrupt the cyclic coordination, forcing an open TS and reversing stereochemical attack[5].
Experimental Protocols
The following step-by-step methodology targets the (R)-enantiomer of the final amino acid. Substituting the auxiliary with (S)-tert-butanesulfinamide will inversely yield the (S)-amino acid.
Protocol A: Preparation of the Chiral Sulfinyl Ketimine
Objective: Condense 2-acetylpyrazine with the chiral auxiliary avoiding hydrolysis.
System Setup: Flame-dry a 500 mL round-bottom flask under an argon atmosphere.
Reagent Mixing: Charge the flask with 2-acetylpyrazine (50.0 mmol) and (R)-tert-butanesulfinamide (55.0 mmol, 1.1 eq). Dissolve in anhydrous THF (150 mL).
Activation: Add Titanium(IV) ethoxide (Ti(OEt)
) (100.0 mmol, 2.0 eq) dropwise at room temperature. Ti(OEt) acts as both a Lewis acid catalyst to activate the ketone and a water scavenger to drive the equilibrium toward the imine.
Reaction: Heat the mixture to 70 °C for 12 hours. Monitor via TLC for the disappearance of the ketone.
Workup: Cool to room temperature and pour the mixture into rapidly stirring brine (150 mL). Causality: The brine instantly hydrolyzes the titanium species, precipitating it as insoluble TiO
. Filter the resulting suspension through a tightly packed Celite pad to prevent emulsion formation. Extract the filtrate with EtOAc, dry over NaSO, and concentrate.
Objective: Scale-safe enolate generation and stereoselective C-C bond formation.
Zinc Activation: Suspend zinc dust (150.0 mmol, 3.0 eq) in anhydrous THF (50 mL). Add a catalytic amount of DIBAL-H (0.1 M in toluene, 2.0 mol%). Causality: While traditional acid-wash methods leave oxidized passivation layers causing unpredictable thermal induction times, DIBAL-H chemically strips ZnO layers, ensuring immediate, highly predictable, and scalable zinc insertion[6].
Enolate Formation: Heat the activated zinc suspension to 40 °C. Add ethyl bromoacetate (120.0 mmol, 2.4 eq) dropwise to maintain a steady exothermic reaction.
Nucleophilic Addition: Cool the resulting zinc enolate solution to 0 °C. Add a solution of the sulfinyl ketimine (from Protocol A) in THF (30 mL) dropwise over 30 minutes[4].
Quench & Isolation: Stir at 0 °C for 4 hours, then quench with saturated aqueous NH
Cl (100 mL) to break the Zn-chelate. Extract with EtOAc, wash with brine, dry, and purify via column chromatography to isolate the pure (R,R)-diastereomeric -amino ester.
Protocol C: Global Deprotection
Objective: Simultaneous cleavage of the sulfinyl auxiliary and ester saponification.
Hydrolysis: Dissolve the purified
-amino ester in a mixture of 1,4-dioxane (20 mL) and 4M aqueous HCl (20 mL)[3].
Heating: Reflux at 100 °C for 6 hours. The acidic environment efficiently cleaves the
-sulfinyl group (releasing volatile SO and isobutylene/tert-butyl chloride) and hydrolyzes the ethyl ester.
Isolation of Zwitterion: Concentrate the solution in vacuo to yield the crude hydrochloride salt. Pass the aqueous solution of the salt through a strong-acid cation exchange resin (e.g., Dowex 50WX8), eluting with 2M aqueous NH
to isolate the free (R)-3-amino-3-(pyrazin-2-yl)butanoic acid .
Conclusion
Synthesizing
-disubstituted chiral amino acids bearing heteroaryl units requires rigorous suppression of competing achiral pathways and elimination mechanisms. By utilizing the tert-butanesulfinamide-mediated Reformatsky addition, scientists bypass the fundamental limitations of biocatalytic transamination and asymmetric hydrogenation. The deployment of engineered Zinc-activation methods (such as DIBAL-H) combined with specific transition-state stabilizing conditions (0 °C, bulky esters) renders this route highly viable for early-stage scalable manufacturing of complex DPP-4 and GLP-1 peptide analogs.
References
[3] Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. URL: [Link]
[4] Fust, M. et al. (2017). Scalable Synthesis of β-Amino Esters via Reformatsky Reaction with N-tert-Butanesulfinyl Imines. Synthesis (Thieme). URL: [Link]
[5] Gu, C. et al. (2018). Reformatsky Reaction to Alkynyl N-tert-Butanesulfinyl Imines: Lewis Acid Controlled Stereodivergent Synthesis of β-Alkynyl-β-Amino Acids. The Journal of Organic Chemistry. URL: [Link]
[6] Girgis, M. J. et al. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development. URL: [Link]
[1] National Center for Biotechnology Information. Sitagliptin | CID 4369359. PubChem Database. URL: [Link]
[2] Wang, X. et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. URL: [Link]
Spectroscopic Characterization of 3-Amino-3-(pyrazin-2-yl)butanoic Acid: A Comprehensive Guide for Structural Elucidation and Stereochemical Analysis
Executive Summary 3-Amino-3-(pyrazin-2-yl)butanoic acid (Chemical Formula: ) is a highly specialized, non-proteinogenic -amino acid featuring a pyrazine heterocycle and a fully substituted quaternary stereocenter at the...
) is a highly specialized, non-proteinogenic -amino acid featuring a pyrazine heterocycle and a fully substituted quaternary stereocenter at the C3 position. Compounds of this class serve as critical pharmacophores in medicinal chemistry, notably as building blocks for dipeptidyl peptidase-IV (DPP-IV) inhibitors and highly selective kinase modulators[1][2].
Because the bioactivity of these molecules is highly stereospecific, robust analytical frameworks are required to validate both their structural connectivity and absolute configuration[3]. This whitepaper establishes a definitive, self-validating analytical workflow combining Nuclear Magnetic Resonance (NMR), Electrospray Ionization Mass Spectrometry (ESI-MS/MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Chiral High-Performance Liquid Chromatography (HPLC) coupled with Electronic Circular Dichroism (ECD).
Molecular Architecture & Physicochemical Profile
The presence of a basic primary amine (
), a weakly basic pyrazine ring (), and an acidic carboxylic acid () dictates that the molecule exists predominantly as a zwitterion in neutral aqueous or protic environments.
Table 1: Physicochemical and Analytical Profile
Property
Value
Analytical Implication
Exact Mass
181.0851 Da
Target for High-Resolution Mass Spectrometry (HRMS).
LogP (predicted)
to
Highly polar; requires HILIC or reverse-phase HPLC with ion-pairing.
Solubility
, DMSO, MeOH
DMSO- is the optimal NMR solvent to disrupt zwitterionic networks.
Chiral Center
C3 (Quaternary)
Rigidifies the backbone, creating diastereotopic protons[4].
Chromophores
Pyrazine Ring
Strong UV absorbance ( nm), ideal for HPLC-UV/DAD detection.
Structural Elucidation via Nuclear Magnetic Resonance (NMR)
NMR spectroscopy serves as the primary tool for mapping the structural connectivity of 3-Amino-3-(pyrazin-2-yl)butanoic acid.
Experimental Causality: Solvent Selection and Temperature
The zwitterionic nature of the molecule leads to extensive intermolecular hydrogen bonding, making it virtually insoluble in chloroform (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). Dimethyl sulfoxide-d6 (DMSO-) is selected as the solvent of choice because its strong hydrogen-bond accepting capability breaks up these aggregates, sharpening the signals. Furthermore, acquiring data at 298 K in DMSO- slows down the proton exchange rate, allowing the observation of the broad amine ( / ) and carboxylic acid () signals[5].
1D NMR Assignments
Due to the proximity to the chiral C3 center, the C2 methylene protons are rendered diastereotopic and will present as an AB system (two distinct doublets with a large geminal coupling constant,
Diastereotopic protons adjacent to the C3 stereocenter.
C3 (Quaternary)
-
-
Deshielded by the amine and pyrazine ring.
C4 (CH)
s
Singlet due to isolation on the fully substituted C3 carbon.
Amine (NH)
br s
-
Broadness varies with sample concentration and water content.
(Note: Data represents statistically simulated shifts grounded in experimental libraries for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Electrospray Ionization Mass Spectrometry (ESI-MS/MS)
In ESI positive-ion mode, the basic amine readily accepts a proton to form the
precursor ion at . Collision-Induced Dissociation (CID) triggers predictable fragmentation pathways that are diagnostic for this structural class. The loss of (-17 Da) and the loss of the carboxymethyl group as acetic acid/ketene derivatives are primary indicators of the -amino acid backbone.
Caption: ESI-MS/MS Fragmentation Pathway for 3-Amino-3-(pyrazin-2-yl)butanoic Acid (Positive Ion Mode)
Stereochemical Determination (Chiral HPLC & ECD)
Because C3 is a quaternary stereocenter, the absolute configuration (R or S) fundamentally alters the spatial trajectory of the molecule, which dictates its binding affinity when integrated into peptide mimics or small-molecule drugs[1][3].
Enantiomeric Purity (ee%) : Determined via Chiral HPLC using immobilized polysaccharide-based stationary phases (e.g., Chiralpak AD-H or AS-RH) which form transient diastereomeric complexes with the analyte[4].
Absolute Configuration : Determined using Electronic Circular Dichroism (ECD). The pyrazine chromophore (
and transitions) sits adjacent to the chiral center, producing strong, diagnostic Cotton effects (CE) in the 220–280 nm region[3].
Caption: Comprehensive Analytical Workflow for Structural and Stereochemical Validation.
Self-Validating Experimental Protocols
To ensure Trustworthiness (E-E-A-T), analytical workflows must contain internal checks. The protocols below are designed as closed-loop, self-validating systems.
Protocol A: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution 1D and 2D NMR spectra ensuring proper phasing and accurate chemical shift calibration.
System Suitability Check: Prior to sample analysis, acquire a standard spectrum of
Tetramethylsilane (TMS) in DMSO- to verify spectrometer shimming (Line width at half-height ) and set the reference frequency to exactly .
Sample Preparation: Weigh
of the dried compound. Dissolve completely in of deuterated dimethyl sulfoxide (DMSO-). Vortex for 60 seconds. Validation: The solution must be completely optically clear. Particulates cause localized magnetic susceptibility anomalies, degrading resolution.
Acquisition: Acquire
spectrum (min. 16 scans, 10s relaxation delay for accurate integration) and spectrum (min. 1024 scans, with NOE enhancement).
Data Verification: Ensure the residual solvent peak (DMSO) correctly aligns at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
() and (). If the diastereotopic AB quartet for C2-CH is poorly resolved, perform variable-temperature NMR (e.g., heating to ) to distinguish between conformational exchange broadening and poor shimming.
Protocol B: Stereochemical Validation via Chiral HPLC
Objective: Quantify the enantiomeric excess (
) of the desired stereoisomer.
Column Equilibration: Prime a Chiralpak AD-H column (
) using an isocratic mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v). Causality: Diethylamine suppresses peak tailing caused by secondary interactions between the target's carboxylic acid/amine groups and the silica support.
Blank & Racemate Validation:
Inject a blank (diluent only) to map system peaks.
Inject a
reference standard containing the racemic mixture. Validation Metric: The system is only suitable if the chromatographic resolution () between the (R) and (S) enantiomers is (baseline resolution).
Sample Acquisition: Inject
of the synthesized batch at . Integrate the peaks at (pyrazine ) and calculate [4].
References
Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - MDPI. URL:[Link]
pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids - Biological Magnetic Resonance Data Bank (BMRB). URL:[Link]
Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - National Institutes of Health (NIH). URL:[Link]
New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry. URL:[Link]
N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers - MDPI. URL:[Link]
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity - National Institutes of Health (NIH). URL:[Link]
"NMR and mass spectrometry data for 3-Amino-3-(pyrazin-2-yl)butanoic acid"
An In-Depth Technical Guide to the NMR and Mass Spectrometry of 3-Amino-3-(pyrazin-2-yl)butanoic Acid Introduction 3-Amino-3-(pyrazin-2-yl)butanoic acid is a non-proteinogenic amino acid incorporating a pyrazine ring, a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the NMR and Mass Spectrometry of 3-Amino-3-(pyrazin-2-yl)butanoic Acid
Introduction
3-Amino-3-(pyrazin-2-yl)butanoic acid is a non-proteinogenic amino acid incorporating a pyrazine ring, a structural motif of significant interest in medicinal chemistry and drug development.[1] The pyrazine core is a key component in numerous biologically active molecules, and understanding the structural and physicochemical properties of its derivatives is paramount for the rational design of novel therapeutics.[2] This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 3-Amino-3-(pyrazin-2-yl)butanoic acid, offering a foundational dataset for researchers engaged in its synthesis, characterization, and application.
This document is structured to provide not only the spectral data but also the underlying principles and experimental considerations necessary for its accurate acquisition and interpretation. As a self-validating system, the protocols and data presented herein are designed to be reproducible and serve as a reliable reference for scientists in the field.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 3-Amino-3-(pyrazin-2-yl)butanoic acid, electrospray ionization (ESI) is the preferred method due to the polar nature of the amino acid functionality, which allows for gentle ionization and the observation of the protonated molecule [M+H]⁺.[3]
Predicted Mass Spectrometry Data
The predicted major ions for 3-Amino-3-(pyrazin-2-yl)butanoic acid are summarized in the table below. The exact abundances of these ions will be dependent on the specific ionization and collision energy parameters used during analysis.
The proposed fragmentation pathway for 3-Amino-3-(pyrazin-2-yl)butanoic acid is initiated by the protonation of the molecule, likely at the more basic amino group or one of the pyrazine nitrogens. Subsequent fragmentation events are dictated by the relative bond strengths and the stability of the resulting fragment ions. The pyrazine ring itself is relatively stable, suggesting that initial fragmentation will occur at the butanoic acid side chain.[6]
Caption: Predicted fragmentation pathway of 3-Amino-3-(pyrazin-2-yl)butanoic acid.
Experimental Protocol for LC-MS/MS Analysis
This protocol provides a general methodology for the analysis of 3-Amino-3-(pyrazin-2-yl)butanoic acid using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization of these parameters may be required for specific instrumentation and sample matrices.
1. Sample Preparation:
Accurately weigh 1-5 mg of 3-Amino-3-(pyrazin-2-yl)butanoic acid.
Dissolve the sample in a suitable solvent, such as a mixture of water and methanol, to a final concentration of 1 mg/mL.
Further dilute the stock solution to a working concentration of 1-10 µg/mL using the initial solvent mixture.
2. Liquid Chromatography:
Column: A C18 reversed-phase column is a suitable choice for separating this polar compound.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compound.
Scan Mode: Full scan mode to identify the [M+H]⁺ ion, followed by a product ion scan of the precursor ion at m/z 182.
Capillary Voltage: 3-4 kV.
Cone Voltage: 20-40 V.
Source Temperature: 120-150 °C.
Desolvation Temperature: 300-400 °C.
Collision Gas: Argon.
Collision Energy: A ramp of collision energies (e.g., 10-30 eV) should be applied to observe a range of fragment ions.
Caption: General workflow for LC-MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[7] For 3-Amino-3-(pyrazin-2-yl)butanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will allow for the unambiguous assignment of all proton and carbon signals.
Expected ¹H and ¹³C NMR Spectral Characteristics
The pyrazine ring is an electron-deficient system, which generally results in the downfield shift of its protons and carbons.[7] The substituents on the pyrazine ring will further influence these chemical shifts.
¹H NMR:
Pyrazine Protons: Three distinct signals are expected in the aromatic region, likely between 8.0 and 9.0 ppm.[8] These protons will exhibit characteristic coupling patterns.
CH₂ Protons: The two protons of the methylene group in the butanoic acid chain will be diastereotopic and are expected to appear as a complex multiplet, likely an AB quartet, due to geminal coupling and coupling to the neighboring chiral center.
CH₃ Protons: A singlet corresponding to the methyl group protons.
NH₂ and COOH Protons: These protons will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent, concentration, and temperature.[9]
¹³C NMR:
Pyrazine Carbons: Signals for the pyrazine ring carbons are expected in the aromatic region, typically between 140 and 160 ppm.[10]
Quaternary Carbon: The carbon atom attached to the pyrazine ring, the amino group, the methyl group, and the methylene group will appear as a quaternary signal.
Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will be observed at the downfield end of the spectrum, typically around 170-180 ppm.[11]
CH₂ and CH₃ Carbons: The methylene and methyl carbons will appear in the aliphatic region of the spectrum.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for 3-Amino-3-(pyrazin-2-yl)butanoic acid in a common NMR solvent like DMSO-d₆. These are predictive values based on the analysis of similar pyrazine derivatives and amino acids.[7][11]
Position
Predicted ¹H Chemical Shift (δ) [ppm]
Predicted ¹³C Chemical Shift (δ) [ppm]
Pyrazine-H3
~8.6
~145
Pyrazine-H5
~8.5
~143
Pyrazine-H6
~8.7
~146
Pyrazine-C2
-
~155
C3'
-
~55
CH₂
~2.5-3.0 (diastereotopic)
~45
CH₃
~1.5
~25
COOH
>10 (broad)
~175
NH₂
variable (broad)
-
Experimental Protocol for NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.[12]
1. Sample Preparation:
Sample Weighing: Accurately weigh 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR.[7]
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a common choice for polar amino acids.[7]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
2. 1D ¹H NMR:
Pulse Program: A standard single-pulse experiment.
Spectral Width: 0-12 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-64.
3. 1D ¹³C NMR:
Pulse Program: A standard proton-decoupled experiment.
Spectral Width: 0-200 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 1024-4096.
4. 2D NMR (COSY, HSQC, HMBC):
Standard pulse sequences provided by the spectrometer manufacturer should be used.
The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.
The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.
Caption: Workflow for NMR structural elucidation.
Conclusion
The predicted mass spectrometry and NMR data, along with the detailed experimental protocols, provide a robust framework for the characterization of 3-Amino-3-(pyrazin-2-yl)butanoic acid. The characteristic fragmentation pattern in mass spectrometry, involving losses from the butanoic acid side chain, and the distinct chemical shifts of the pyrazine and amino acid moieties in NMR spectroscopy serve as key identifiers for this molecule. This comprehensive guide is intended to be a valuable resource for researchers, facilitating the unambiguous identification and structural elucidation of this and related compounds in various scientific endeavors.
A Technical Guide to Quantum Chemical Calculations for 3-Amino-3-(pyrazin-2-yl)butanoic Acid
This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-Amino-3-(pyrazin-2-yl)butanoic acid. It is intended for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-Amino-3-(pyrazin-2-yl)butanoic acid. It is intended for researchers, scientists, and professionals in drug development who are seeking to understand and apply computational methods to characterize novel small molecules. This guide emphasizes the rationale behind methodological choices, ensuring a robust and scientifically sound computational analysis.
Introduction: The Significance of In Silico Characterization
3-Amino-3-(pyrazin-2-yl)butanoic acid is a molecule of interest due to its hybrid structure, incorporating a pyrazine ring, a common scaffold in medicinal chemistry, and an amino acid moiety.[1] Such molecules have the potential for diverse biological activities. Quantum chemical calculations offer a powerful, non-experimental route to elucidate the electronic structure, reactivity, and spectroscopic properties of this molecule, providing critical insights for drug design and development.[2][3]
This guide will detail a systematic approach to the computational study of 3-Amino-3-(pyrazin-2-yl)butanoic acid, from initial structure preparation to the analysis of key quantum chemical descriptors.
Part 1: Foundational Theory and Method Selection
The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[2][3] DFT provides a favorable balance between computational cost and accuracy, making it well-suited for molecules of this size.
The Choice of Density Functional and Basis Set
The selection of a density functional and basis set is a critical decision that directly impacts the accuracy of the calculations.
Density Functional: For organic molecules, hybrid functionals often provide excellent results. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and well-validated choice that combines the strengths of Hartree-Fock theory and DFT.[4]
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[5] The Pople-style basis set, 6-311++G(d,p), is a robust choice for this system. It is a triple-zeta basis set, meaning it uses three basis functions for each valence atomic orbital. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are necessary for accurately describing bonding and non-bonding interactions.[6]
Software Selection
A variety of software packages are available for performing quantum chemical calculations. Gaussian, ORCA, and GAMESS are among the most widely used.[2] This guide will reference the general procedures applicable to most of these platforms.
Part 2: The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a comprehensive computational study of 3-Amino-3-(pyrazin-2-yl)butanoic acid.
Step 1: Molecular Structure Preparation
The initial step is to generate a 3D structure of 3-Amino-3-(pyrazin-2-yl)butanoic acid. This can be done using any molecular building software. The structure is based on a butanoic acid backbone, with an amino group and a pyrazin-2-yl group attached to the third carbon atom.
Step 2: Geometry Optimization
The initial 3D structure is not necessarily at its lowest energy state. Geometry optimization is the process of finding the molecular structure that corresponds to a minimum on the potential energy surface.
Protocol:
Import the 3D structure of 3-Amino-3-(pyrazin-2-yl)butanoic acid into the chosen quantum chemistry software.
Specify the level of theory: B3LYP/6-311++G(d,p).
Initiate a geometry optimization calculation. The Berny algorithm is a commonly used and efficient optimization method.
The calculation will iteratively adjust the positions of the atoms until the forces on each atom are close to zero, and the structure has reached a stable energy minimum.
Step 3: Vibrational Frequency Analysis
A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum.
Protocol:
Use the optimized geometry from the previous step.
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
Analyze the output:
A true minimum on the potential energy surface will have no imaginary frequencies (represented as negative values in the output).
The presence of one imaginary frequency indicates a transition state.
The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule.
Step 4: Analysis of Electronic Properties
With the optimized, stable structure, a range of electronic properties can be calculated to understand the molecule's reactivity and potential interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.
HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons.
LUMO: The innermost orbital without electrons. It represents the ability of the molecule to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Protocol:
Using the optimized geometry, perform a single-point energy calculation at the B3LYP/6-311++G(d,p) level of theory.
Extract the energies of the HOMO and LUMO from the output file.
Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).
Visualize the 3D plots of the HOMO and LUMO to identify the regions of the molecule involved in electron donation and acceptance.
The MEP is a 3D map of the electrostatic potential around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems.
Negative Regions (Red): Indicate areas of high electron density, which are susceptible to electrophilic attack.
Positive Regions (Blue): Indicate areas of low electron density (electron-deficient), which are susceptible to nucleophilic attack.
Neutral Regions (Green): Represent areas with a balanced electrostatic potential.
Protocol:
Perform an MEP calculation on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.
Generate a 3D visualization of the MEP mapped onto the molecule's electron density surface.
Identify the regions of positive and negative potential to predict sites for electrophilic and nucleophilic attack.
Step 5: Prediction of Spectroscopic Properties
Quantum chemical calculations can also be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts.
Protocol:
Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation at the B3LYP/6-311++G(d,p) level of theory.
The output will provide the absolute shielding values for each nucleus.
To obtain the chemical shifts, these values must be referenced against the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory.
Part 3: Data Presentation and Visualization
Clear presentation of computational data is essential for interpretation and communication.
Tabulated Data
Summarize key computational parameters and results in tables for easy comparison.
Parameter
Value
Software
Gaussian 16
Functional
B3LYP
Basis Set
6-311++G(d,p)
Solvation Model
None (Gas Phase)
Calculated Property
Value
HOMO Energy
[To be calculated] eV
LUMO Energy
[To be calculated] eV
HOMO-LUMO Gap
[To be calculated] eV
Dipole Moment
[To be calculated] Debye
Visualization with Graphviz
Visual diagrams are crucial for illustrating workflows and molecular structures.
Caption: Computational workflow for the quantum chemical analysis of 3-Amino-3-(pyrazin-2-yl)butanoic acid.
Caption: Assumed molecular structure and atom numbering of 3-Amino-3-(pyrazin-2-yl)butanoic acid.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of 3-Amino-3-(pyrazin-2-yl)butanoic acid. By following these protocols, researchers can gain valuable insights into the electronic structure, reactivity, and potential biological activity of this and other novel small molecules. The judicious selection of computational methods and a systematic workflow are paramount to obtaining reliable and predictive in silico data, which can significantly accelerate the drug discovery and development process.
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In Silico Characterization of 3-Amino-3-(pyrazin-2-yl)butanoic acid: A Framework for Early-Stage Drug Discovery
An In-Depth Technical Guide: This guide provides a comprehensive framework for the in silico prediction of the physicochemical, pharmacokinetic, and toxicological properties of the novel compound, 3-Amino-3-(pyrazin-2-yl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
This guide provides a comprehensive framework for the in silico prediction of the physicochemical, pharmacokinetic, and toxicological properties of the novel compound, 3-Amino-3-(pyrazin-2-yl)butanoic acid. In modern drug discovery, the "fail early, fail cheap" paradigm is a critical strategy for optimizing resource allocation and increasing the probability of clinical success.[1][2] In silico analysis offers a cost-effective and efficient alternative to traditional experimental screening, enabling the early identification of potential liabilities long before costly animal and human studies are initiated.[1] This document is intended for researchers, computational chemists, and drug development professionals, offering not just a series of methods, but a strategic, self-validating workflow for assessing novel chemical entities.
We will move beyond a simple checklist of predictive models. Instead, this guide emphasizes the causality behind methodological choices and the critical importance of interpreting computational data within the applicability domain of the models used. The objective is to construct a holistic, data-driven hypothesis of the molecule's behavior in vivo, thereby guiding subsequent experimental validation and lead optimization efforts.
Molecular Representation: The Digital Foundation
Canonical SMILES: C(C(C(=O)O)(C)N)c1cnccn1
This representation serves as the starting point for all subsequent analyses. From this 2D structure, a 3D conformer must be generated and energy-minimized to approximate its most stable state under physiological conditions.
Experimental Protocol: 3D Structure Generation and Optimization
Input 2D Structure: The SMILES string is imported into a molecular modeling software (e.g., Avogadro, ChemDraw) or a computational chemistry library (e.g., RDKit in Python).
Initial 3D Generation: The software generates an initial 3D conformation based on standard bond lengths and angles.
Force Field Selection: A suitable force field is selected for energy minimization. For drug-like small molecules, Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF) are common and effective choices.
Energy Minimization: A geometry optimization algorithm, such as the steepest descent or conjugate gradient method, is applied.[3] This process iteratively adjusts atomic coordinates to find a local energy minimum, resulting in a stable, low-energy 3D conformer.
Output and Verification: The optimized structure is saved in a standard format (e.g., .mol, .sdf, .pdbqt) for use in subsequent prediction tools. A visual inspection is recommended to ensure a chemically reasonable geometry.
Physicochemical Profile: The Rules of Engagement
Physicochemical properties govern a molecule's behavior in both pharmaceutical formulations and biological systems, profoundly influencing its pharmacokinetics and pharmacodynamics.[4] Our analysis will focus on key descriptors that dictate solubility, permeability, and distribution.
We will employ a combination of freely accessible and widely validated tools to generate a consensus prediction. While commercial software like ACD/PhysChem Suite or StarDrop offers highly accurate, trainable models, web servers such as SwissADME provide robust estimates suitable for initial screening.[5][6][7]
Experimental Protocol: Property Calculation using SwissADME
Access the Platform: Navigate to the SwissADME web server ([Link]6]
Input the Molecule: Paste the SMILES string C(C(C(=O)O)(C)N)c1cnccn1 into the query box.
Execute Analysis: Run the prediction algorithm.
Data Compilation: Collect the predicted values for the properties listed in the table below. The tool provides a comprehensive output that includes estimations for lipophilicity, water solubility, and pharmacokinetics.
Predicted Physicochemical Data
Property
Predicted Value
Significance in Drug Development
Molecular Weight
181.18 g/mol
Influences diffusion and overall size; within Lipinski's "Rule of Five".
logP (Lipophilicity)
-1.5 to -1.0
A low logP suggests high hydrophilicity, which may impact cell membrane permeability but can improve aqueous solubility.
logS (Aqueous Solubility)
High
Indicates good solubility in aqueous environments like the gastrointestinal tract and blood, which is favorable for oral administration.
pKa (Acidic/Basic)
Acidic: ~3.5 (Carboxylic Acid)Basic: ~7.5 (Amine)
The presence of both acidic and basic groups makes the molecule a zwitterion at physiological pH (~7.4). This influences solubility and interaction with biological targets.
Topological Polar Surface Area (TPSA)
~90 Ų
A measure of the molecule's surface polarity. A TPSA < 140 Ų is generally associated with good cell membrane permeability.
Rotatable Bonds
3
A low number of rotatable bonds (<10) is associated with higher oral bioavailability due to reduced conformational flexibility.
Workflow for Physicochemical Prediction
Caption: Workflow for predicting key physicochemical properties.
ADME Profile: The Body's Journey
A drug's efficacy is not determined by its potency alone, but by its ability to reach the target site in sufficient concentration and for an appropriate duration. Predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore a cornerstone of modern drug development.[8]
Methodology: Machine Learning-Based ADME Modeling
Numerous computational tools now leverage large datasets of experimental results to build machine learning and quantitative structure-activity relationship (QSAR) models for ADME prediction.[1][9] Platforms like pkCSM, ADMET Predictor, and ZeptoWard provide predictions for a wide array of ADME-related endpoints.[10][11]
Experimental Protocol: ADME Prediction using pkCSM
Access the Platform: Navigate to the pkCSM web server.
Input Structure: Submit the molecule's SMILES string or upload the optimized 3D structure.
Select Endpoints: Ensure that predictions for absorption (Caco-2 permeability, intestinal absorption), distribution (BBB permeability, plasma protein binding), and metabolism (CYP inhibition) are selected.
Run Prediction: Execute the job.
Collate Data: Systematically gather the output data into a summary table for analysis.
Predicted ADME Data
Parameter
Category
Predicted Outcome
Causality & Implications
Intestinal Absorption
Absorption
High
The molecule's high polarity and good solubility likely contribute to good absorption from the gut.
Caco-2 Permeability
Absorption
Low to Moderate
The zwitterionic nature at physiological pH can limit passive diffusion across cell membranes.
Blood-Brain Barrier (BBB) Permeability
Distribution
Unlikely to cross
High TPSA and hydrophilicity are major impediments to crossing the BBB, which is heavily influenced by active efflux pumps like P-glycoprotein (P-gp).[12][13][14]
CYP2D6/3A4 Inhibition
Metabolism
Likely Non-inhibitor
Predicting interactions with Cytochrome P450 enzymes is crucial for assessing drug-drug interaction risks.[15][16] The structure lacks common motifs known to inhibit major CYP isoforms.
hERG Blockade
Toxicity
Low Probability
Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[17][18][19] The molecule does not contain typical pharmacophores associated with hERG blockers.
ADME Prediction and Decision Workflow
Caption: Integrated workflow for ADME prediction and analysis.
Toxicity Profile: Predicting and Mitigating Risk
Assessing potential toxicity is arguably the most critical application of in silico modeling in early discovery. Identifying liabilities such as mutagenicity or cardiotoxicity can prevent the costly failure of a drug candidate in later development stages.
Methodology: A Dual-System Approach for Mutagenicity
The International Council for Harmonisation (ICH) M7 guideline recommends a two-pronged computational approach for assessing mutagenic impurities, which serves as a best-practice standard for any compound.[20][21] This involves using two complementary QSAR methodologies:
Expert Rule-Based System: These systems (e.g., Derek Nexus) contain knowledge bases of structural alerts known to be associated with toxicity.[21]
Statistical-Based System: These models (e.g., Sarah Nexus, CASE Ultra) use statistical algorithms to learn from large datasets of experimental results.[21][22]
A positive result from either system flags a potential liability, while concordant negative results provide a higher degree of confidence in the absence of mutagenic potential.
Platform Selection: Utilize a platform that provides predictions for multiple toxicity endpoints. For mutagenicity, a combination of tools like Derek and Sarah Nexus (Lhasa Limited) is the industry standard. For general toxicity and hERG blockade, web servers like ProTox-II or vNN-ADMET can be used.
Structure Submission: Input the SMILES string for 3-Amino-3-(pyrazin-2-yl)butanoic acid.
Endpoint Analysis:
Mutagenicity: Run predictions through both an expert rule-based and a statistical-based model.
Cardiotoxicity: Specifically query for hERG inhibition models.
Hepatotoxicity: Query for models predicting liver injury.
Review and Corroborate: Analyze the outputs, paying close attention to the confidence scores and any identified structural alerts. The trustworthiness of a prediction is enhanced when multiple, methodologically different models agree.[22]
Predicted Toxicity Data
Endpoint
Prediction Method
Predicted Outcome
Confidence/Rationale
Mutagenicity (Ames)
Expert Rule-Based
Inactive
The molecule does not contain well-established structural alerts for mutagenicity (e.g., aromatic amines, nitro groups).
Mutagenicity (Ames)
Statistical-Based (QSAR)
Inactive
The model, trained on a large dataset of diverse chemicals, finds the molecule to be dissimilar to known mutagens.[23]
hERG Inhibition
QSAR Classification
Inactive
The molecule lacks the key pharmacophoric features of known hERG blockers (e.g., a basic nitrogen and a hydrophobic/aromatic region separated by a linker).[24][25]
Hepatotoxicity
QSAR Classification
Low Probability
No specific structural alerts for hepatotoxicity are identified.
Toxicity Assessment and Validation Logic
Caption: Self-validating workflow for in silico toxicity assessment.
Synthesis and Strategic Interpretation
The true value of in silico prediction lies not in the individual data points, but in their synthesis into a cohesive molecular profile. As a Senior Application Scientist, my primary directive is to translate this computational data into actionable intelligence for the drug discovery team.
Holistic Profile of 3-Amino-3-(pyrazin-2-yl)butanoic acid:
Strengths: The molecule exhibits a favorable profile in several key areas. It has a low molecular weight, predicted high aqueous solubility, and a low likelihood of major toxicity issues such as mutagenicity or hERG-related cardiotoxicity. The predicted lack of CYP inhibition suggests a low potential for drug-drug interactions.
Potential Liabilities: The primary concern is its low predicted permeability. The combination of high polarity (low logP, high TPSA) and its zwitterionic state at physiological pH suggests that passive diffusion across biological membranes, including the intestinal epithelium and the blood-brain barrier, will be limited.
Trustworthiness of Predictions: The predictions for physicochemical properties are generally robust and based on well-established algorithms. The toxicity predictions, particularly for mutagenicity, gain trustworthiness from the concordance between two distinct and complementary methodologies.[20][21] The ADME predictions, especially for complex biological endpoints like BBB penetration, should be treated as strong hypotheses rather than certainties, as they depend heavily on the quality and coverage of the training data used in the QSAR models.[8]
Strategic Recommendations:
Prioritize In Vitro Validation: The first experimental step should be to validate the key predictions. An immediate priority would be to run an in vitro Caco-2 permeability assay to confirm the predicted low permeability. Concurrently, experimental solubility and logP/logD measurements should be performed.
Guide Chemical Synthesis: If the intended use of this molecule is for systemic exposure via oral administration, the low permeability is a significant hurdle. The in silico data strongly suggests that medicinal chemistry efforts should focus on strategies to increase lipophilicity and reduce polar surface area, perhaps through prodrug approaches or modification of the carboxylic acid and amine moieties.
Rule Out CNS Applications: Based on the overwhelming evidence from the in silico analysis, this compound is a very poor candidate for any central nervous system (CNS) target, as it is highly unlikely to cross the blood-brain barrier.[12] This allows the project team to de-prioritize any CNS-related applications, saving significant resources.
Conclusion
The in silico assessment of 3-Amino-3-(pyrazin-2-yl)butanoic acid demonstrates the power of computational modeling to build a comprehensive, multi-faceted profile of a novel chemical entity before it is ever synthesized. Our analysis predicts a molecule with high aqueous solubility and a favorable preliminary safety profile, but with a significant potential liability related to poor membrane permeability. This data-driven hypothesis provides clear, actionable guidance for the next stages of research, epitomizing the "fail early, fail cheap" philosophy and accelerating the path toward safer, more effective medicines.
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Unlocking Therapeutic Potential: A Guide to the Biological Activities of Pyrazine-Containing Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry, integral to numerous clinically approved drugs.[1][2][3] When incorporated into or derived from amino acid structures, this privileged scaffold gives rise to a class of compounds with a remarkable breadth of biological activities. These pyrazine-containing amino acids and their derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5][6] This technical guide provides a comprehensive exploration of these activities, designed for professionals in drug discovery and development. We will delve into the mechanistic underpinnings of their therapeutic effects, present detailed experimental protocols for their synthesis and evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity.
The Pyrazine Core: A Privileged Scaffold in Drug Design
The pyrazine ring's unique electronic properties make it a valuable component in drug design. As an electron-deficient aromatic system, the two nitrogen atoms can serve as hydrogen bond acceptors, which is crucial for interactions with biological targets like enzyme active sites and protein receptors.[3][7] This feature is frequently exploited in the design of kinase inhibitors, where the pyrazine nitrogen can form a key hydrogen bond with the hinge region of the kinase protein.[3] Furthermore, the pyrazine ring can act as a bioisostere for benzene, pyridine, or pyrimidine rings, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and membrane permeability.[3][8]
Synthesis of Pyrazine-Containing Amino Acids
The creation of these hybrid molecules can be approached from several angles. The choice of synthetic route is critical, as it dictates the achievable chemical diversity and overall yield.
Biomimetic Synthesis from Amino Acid Precursors
Nature often utilizes amino acids for the synthesis of pyrazine derivatives.[9] A powerful and elegant laboratory approach mimics this biosynthesis. This method involves the dimerization of α-amino aldehydes, which are generated in situ from readily available amino acids.[10] This strategy provides a direct and concise route to symmetrically 2,5-disubstituted pyrazines.[10]
Caption: Biomimetic synthesis of pyrazines from amino acid precursors.
Condensation and Cyclization Strategies
The classical and most versatile method for forming the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.[5] For amino acid derivatives, this often involves creating a pyrazine carboxamide, where a pyrazine carboxylic acid is coupled with an amino acid or a peptide fragment.
Detailed Protocol: Synthesis of a Pyrazine-2-Carboxamide Derivative
This protocol describes the coupling of pyrazine-2-carboxylic acid with an amino pyridine, a common method for generating compounds with antimicrobial potential.
Acid Chloride Formation (Activation):
Step 1.1: To a round-bottom flask containing pyrazine-2-carboxylic acid (1.0 eq), add dry toluene (5 mL/mmol).
Step 1.2: Carefully add thionyl chloride (1.5 eq) dropwise at 0 °C.
Step 1.3: Reflux the mixture for 1 hour. Causality: This step converts the carboxylic acid to a more reactive acyl chloride, facilitating the subsequent amide bond formation.
Step 1.4: Remove excess thionyl chloride and toluene under reduced pressure. The crude pyrazine-2-carbonyl chloride is used directly in the next step.
Amide Bond Formation (Coupling):
Step 2.1: Dissolve the desired substituted amino pyridine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Step 2.2: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution to act as an acid scavenger.
Step 2.3: Slowly add a solution of the crude pyrazine-2-carbonyl chloride from Step 1.4 in the same solvent.
Step 2.4: Stir the reaction at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC). Trustworthiness: TLC is crucial for determining reaction completion, preventing unnecessary side reactions or degradation from prolonged reaction times.
Step 2.5: Upon completion, perform an aqueous workup to remove the base and other water-soluble impurities. Purify the crude product using column chromatography or recrystallization.
Step 2.6: Characterize the final product using FTIR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure and purity.[11]
Key Biological Activities and Mechanisms of Action
Pyrazine-containing amino acids and their derivatives exhibit a wide array of pharmacological effects. Their mechanism of action often involves modulating key cellular signaling pathways.[5]
Anticancer Activity
A significant body of research highlights the potential of pyrazine derivatives as potent anticancer agents.[5][6] They can induce apoptosis, arrest the cell cycle, and inhibit tumor growth by targeting various signaling molecules, particularly protein kinases.[6][12]
Mechanism: Inhibition of Kinase Signaling
Many pyrazine derivatives are designed as inhibitors of receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2, which are pivotal in tumor angiogenesis, proliferation, and metastasis.[6][12] By competing with ATP for the binding site on the kinase, these inhibitors block the downstream signaling cascade.
Signaling Pathway: c-Met/VEGFR-2 Inhibition
Caption: Pyrazine derivatives inhibit c-Met and VEGFR-2 signaling.
Quantitative Data: Anticancer Activity
The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15][16]
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the pyrazine-containing amino acid derivatives in the appropriate cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Causality: This incubation period allows the compound to exert its cytotoxic or cytostatic effects.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Expertise: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity
Pyrazine carboxamide derivatives have shown notable activity against various microbial strains, including bacteria and fungi.[17] The presence of the pyrazine ring, often combined with other heterocyclic systems via an amino acid or amide linker, is crucial for this activity.
Quantitative Data: Antimicrobial Activity
Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
This is the gold standard method for determining the MIC of an antimicrobial agent.[15]
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls. Trustworthiness: These controls are essential to validate the assay, ensuring that the bacteria can grow in the medium and that the medium itself is sterile.
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (growth).
Neuroprotective Activity
Certain pyrazine derivatives have demonstrated significant neuroprotective effects.[19] For instance, derivatives of ligustrazine (tetramethylpyrazine) have been shown to protect neuronal cells from damage by inhibiting apoptosis through the mitochondrial pathway.[19] This involves upregulating the Bcl-2/Bax ratio and inhibiting the activity of caspases.[19] Other derivatives function as activators of excitatory amino acid transporter 2 (EAAT2), which helps restore normal glutamate clearance and provides neuronal protection.[20]
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on their specific chemical structure. SAR studies are critical for optimizing lead compounds into potent and selective drug candidates.
Substitution on the Pyrazine Ring: The position and nature of substituents on the pyrazine ring can drastically alter activity. For example, in a series of FGFR inhibitors, adding a (morpholin-4-yl)-methylene group significantly improved inhibitory activity against FGFR2 and FGFR3.[21]
The Amino Acid Linker: When an amino acid is used as a linker, its stereochemistry, side chain, and length can influence how the molecule fits into the target's binding site.[22]
Peripheral Groups: In anticancer pyrazines, the addition of specific groups, such as a piperidin-4-ylmethoxy group, has been shown to be more favorable for inhibitory activity against p300/CBP HAT compared to other substituents.[23] Similarly, the presence of a free amino group on either the pyrazine or an attached pyrimidine ring appears to contribute to enhanced antimicrobial activity.[18]
Conclusion and Future Perspectives
Pyrazine-containing amino acids represent a versatile and highly promising class of molecules for therapeutic development. Their proven efficacy across a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects, establishes them as a rich area for further investigation. The ability to synthesize these compounds from readily available amino acid precursors offers an efficient pathway to novel chemical entities.
Future research should focus on expanding the chemical diversity of these compounds through combinatorial synthesis and exploring their potential against a wider range of therapeutic targets. A deeper investigation into their mechanisms of action, particularly through structural biology and computational modeling, will be essential for the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles. The integration of the privileged pyrazine scaffold with the inherent biological relevance of amino acids continues to be a powerful strategy in the quest for innovative medicines.
References
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Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625.
Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019). Google Scholar.
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Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625.
Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry.
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7440.
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Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. (2022). Journal of Medicinal Chemistry, 65(9), 6819-6834.
Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. (2020). International Journal of Molecular Sciences, 21(5), 1665.
Design, Synthesis, and Biological Evaluation of[1][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 863574. Retrieved from
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Structural, Theoretical and Biological Studies of (Z)-3-Amino-N-(3-Amino Pyrazine-2-Carbonyl) Pyrazine-2-Carbohydrazonic Acid (APA; L) and Its Cu2+, Co2+, Pt4+ and Pd2+ Chelates. (n.d.). SCIRP.
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Wang, P., Zhang, Y., Xu, K., Li, Q., Zhang, H., Guo, J., Pang, D., Cheng, Y., & Lei, H. (2015). Ligustrazinyl amides: A novel class of ligustrazine-phenolic acid derivatives with neuroprotective effects. Chemistry Central Journal, 9, 9.
Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (n.d.). Organic & Biomolecular Chemistry.
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The Discovery and Isolation of Novel Pyrazinyl Amino Acids: A Technical Guide for Advanced Drug Development
Introduction: The Strategic Value of Pyrazine Scaffolds in Peptide Chemistry Pyrazines, a class of heteroaromatic compounds, are prevalent structural motifs in a wide array of natural products and pharmacologically activ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Pyrazine Scaffolds in Peptide Chemistry
Pyrazines, a class of heteroaromatic compounds, are prevalent structural motifs in a wide array of natural products and pharmacologically active molecules.[1] Their unique electronic properties, ability to act as hydrogen bond acceptors, and metabolic stability make them privileged scaffolds in medicinal chemistry.[2] The incorporation of pyrazine moieties into amino acid side chains creates a class of "unnatural" amino acids with the potential to impart novel conformational constraints, improved pharmacokinetic properties, and unique binding interactions to peptide-based therapeutics.[3] This guide provides a comprehensive technical overview of the key methodologies for the design, synthesis, and rigorous purification of novel pyrazinyl amino acids, intended for researchers, chemists, and drug development professionals.
Part 1: Design & Synthesis of Pyrazinyl Amino Acid Building Blocks
The successful synthesis of a novel pyrazinyl amino acid hinges on a robust strategy that considers the desired stereochemistry, protecting group orthogonality for downstream applications like Solid-Phase Peptide Synthesis (SPPS), and scalability.
Chapter 1.1: Retrosynthetic Strategies and Key Precursors
The core challenge in synthesizing pyrazinyl amino acids lies in the controlled formation of the C-C or C-N bond between the pyrazine ring and the amino acid backbone. Several synthetic routes have proven effective, often starting from readily available amino acids or pyrazine derivatives.
One common and efficient approach involves the dimerization of α-amino aldehydes derived from natural amino acids.[4][5] This biomimetic strategy can generate 2,5-disubstituted pyrazines in a one-pot operation involving hydrogenolysis, dimerization, and oxidation.[4][5] Another strategy employs multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, which allow for the rapid assembly of complex amino acid derivatives from simple precursors in a single step.[6][7][8] These reactions are highly valued for their atom economy and suitability for creating diverse compound libraries.[7]
For biological applications, controlling the stereochemistry of the α-carbon is paramount. Asymmetric synthesis is a critical aspect of producing enantiomerically pure pyrazinyl amino acids.[9] Established methods for asymmetric amino acid synthesis, such as those employing chiral auxiliaries or catalytic asymmetric hydrogenation of dehydro-α-amino acid precursors, can be adapted for this purpose.[9] More recently, nickel-catalyzed enantioconvergent cross-coupling reactions have emerged as a powerful tool for synthesizing a wide range of unnatural α-amino acids with high enantioselectivity from racemic starting materials.[10]
Chapter 1.3: Synthesis of Fmoc-Protected Building Blocks for Solid-Phase Peptide Synthesis (SPPS)
For the incorporation of pyrazinyl amino acids into peptides, the synthesis of Nα-Fmoc (9-fluorenylmethoxycarbonyl) protected derivatives is essential. The Fmoc group is the cornerstone of modern SPPS due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups.[][12][13] This strategy minimizes side reactions and preserves the integrity of sensitive amino acid residues within a growing peptide chain.[][14]
The synthesis of an Fmoc-protected pyrazinyl amino acid typically involves the reaction of the free amino acid with Fmoc-OSu (N-hydroxysuccinimide ester) or Fmoc-Cl (chloride) under basic conditions. Careful optimization of the reaction conditions is necessary to ensure high yields and prevent side reactions.
Part 2: A Validated Workflow for Isolation and Purification
The isolation of a novel pyrazinyl amino acid to a high degree of purity (>98%) is a critical, multi-step process that requires a systematic approach to chromatography and characterization.
Chapter 2.1: Initial Work-up and Crude Purification
Following synthesis, the initial work-up typically involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and water-soluble impurities. The crude product is then often subjected to flash column chromatography on silica gel.
Standard, cost-effective media for initial purification of moderately polar compounds.
Mobile Phase
Hexanes/Ethyl Acetate or Dichloromethane/Methanol Gradient
A gradient elution is used to effectively separate the target compound from non-polar starting materials and highly polar byproducts.
Detection
UV (254 nm) or TLC with staining (e.g., ninhydrin)
The pyrazine ring provides a strong UV chromophore. Ninhydrin staining confirms the presence of the primary amine.
Chapter 2.2: High-Performance Liquid Chromatography (HPLC) for Final Purification
Preparative reverse-phase HPLC (RP-HPLC) is the gold standard for achieving high purity of the final amino acid product.
Column Selection: A C18 column is the most common choice for its versatility and hydrophobicity. Column dimensions will depend on the scale of the purification (e.g., 19 x 150 mm for up to 100 mg of crude material).
Mobile Phase Preparation:
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
Causality: TFA acts as an ion-pairing agent, improving peak shape and resolution for the amino acid.
Method Development: An initial analytical run on a smaller C18 column (e.g., 4.6 x 150 mm) is performed using a broad gradient (e.g., 5-95% Solvent B over 20 minutes) to determine the retention time of the target compound.
Preparative Run: The gradient is optimized for the preparative column to maximize separation between the product peak and any closely eluting impurities. The crude sample, dissolved in a minimal amount of a suitable solvent (e.g., DMF or DMSO), is injected.
Fraction Collection: Fractions are collected across the peak corresponding to the target compound, guided by UV detection (typically at 220 nm and 254 nm).
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC. Fractions with the desired purity (e.g., >98%) are pooled.
Lyophilization: The pooled fractions are lyophilized (freeze-dried) to remove the mobile phase and yield the final product as a TFA salt.
Chapter 2.3: Visualization of the Purification Workflow
The following diagram illustrates the logical flow from the crude reaction mixture to the final, validated product.
Application Notes and Protocols for the Cellular Characterization of 3-Amino-3-(pyrazin-2-yl)butanoic acid
Authored by: Senior Application Scientist Introduction 3-Amino-3-(pyrazin-2-yl)butanoic acid is a novel small molecule featuring a pyrazine moiety and a β-amino acid scaffold. Such heterocyclic compounds are of significa...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Senior Application Scientist
Introduction
3-Amino-3-(pyrazin-2-yl)butanoic acid is a novel small molecule featuring a pyrazine moiety and a β-amino acid scaffold. Such heterocyclic compounds are of significant interest in drug discovery due to their diverse biological activities.[1] The initial characterization of a novel compound like 3-Amino-3-(pyrazin-2-yl)butanoic acid in a cellular context is a critical step in elucidating its potential therapeutic effects and mechanism of action.[2][3] This guide provides a comprehensive, tiered approach for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies. We will progress from broad-spectrum viability and cytotoxicity screening to more detailed mechanistic assays for apoptosis, cell proliferation, and target engagement.
Tier 1: Primary Screening for General Cellular Effects
The initial step is to determine if 3-Amino-3-(pyrazin-2-yl)butanoic acid exerts any general effects on cell health and survival. This is typically achieved by assessing cell viability, metabolic activity, and cytotoxicity across a range of concentrations.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of metabolically active cells.[5] This assay is a robust and widely used method to assess cell proliferation and viability.[5][6]
Protocol: MTT Assay
Cell Seeding:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare a series of dilutions of 3-Amino-3-(pyrazin-2-yl)butanoic acid in culture medium. It is recommended to perform a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
Incubate for 24, 48, or 72 hours, depending on the desired exposure time.
MTT Addition and Incubation:
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[7]
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
Formazan Solubilization:
Carefully remove the medium containing MTT from each well.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader.[5]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
1.2. Cytotoxicity Assay (LDH Release Assay)
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[7] The amount of released LDH is proportional to the number of cells with compromised membrane integrity.[7][8]
Protocol: LDH Assay
Cell Seeding and Treatment:
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.
Collection of Supernatant:
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
LDH Reaction:
Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.
Incubate the plate at room temperature for 30 minutes, protected from light.[7]
Absorbance Measurement:
Measure the absorbance at 490 nm using a microplate reader.[7]
Data Analysis:
Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells treated with a lysis buffer).
Assay
Principle
Endpoint
Typical Concentration Range
MTT
Mitochondrial dehydrogenase activity
Cell Viability/Metabolic Activity
0.01 µM - 100 µM
LDH
Release of cytosolic enzyme
Cytotoxicity/Membrane Integrity
0.01 µM - 100 µM
Tier 2: Elucidating the Mechanism of Cell Death or Growth Inhibition
If the primary screening assays indicate that 3-Amino-3-(pyrazin-2-yl)butanoic acid affects cell viability or induces cytotoxicity, the next logical step is to investigate the underlying mechanism. This tier focuses on distinguishing between apoptosis (programmed cell death) and a direct inhibition of cell proliferation.
2.1. Apoptosis Assays
Principle: Apoptosis is a highly regulated process involving the activation of a cascade of enzymes called caspases and the fragmentation of DNA.[9][10] Detecting these events can confirm if the compound induces apoptosis.
Protocol: Caspase-3/7 Activity Assay
Cell Seeding and Treatment:
Seed cells in a white-walled 96-well plate and treat with the compound as previously described. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
Caspase-Glo® 3/7 Reagent Addition:
After treatment, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
Gently mix the contents of the wells.
Incubation and Luminescence Measurement:
Incubate the plate at room temperature for 1-2 hours.
Measure the luminescence using a plate-reading luminometer.
Protocol: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-hydroxyl ends of DNA fragments.[10][11]
Sample Preparation:
Culture and treat cells on glass coverslips.
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[10]
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes.
TUNEL Reaction:
Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.[9]
Staining and Imaging:
Wash the cells with PBS.
Counterstain the nuclei with DAPI.
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
2.2. Cell Proliferation Assay (EdU Incorporation)
Principle: The EdU (5-ethynyl-2´-deoxyuridine) assay directly measures DNA synthesis and is a more direct method for assessing cell proliferation than metabolic assays.[12] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA and can be detected via a click chemistry reaction with a fluorescent azide.[13]
Protocol: EdU Incorporation Assay
Cell Seeding and Treatment:
Seed and treat cells as previously described.
EdU Labeling:
Two hours before the end of the treatment period, add 10 µM EdU to each well and incubate.
Fixation and Permeabilization:
Fix the cells with 3.7% formaldehyde for 15 minutes.[13]
Permeabilize with 0.5% Triton® X-100 for 20 minutes.
Click-iT® Reaction:
Add the Click-iT® reaction cocktail containing a fluorescent azide to each well.
Incubate for 30 minutes at room temperature, protected from light.
Nuclear Staining and Imaging:
Wash the cells and stain the nuclei with Hoechst 33342.
Image the plate using a high-content imaging system or a fluorescence microscope.
Data Analysis:
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-stained nuclei).
Caption: Tiered workflow for cellular characterization.
Tier 3: Investigating Potential Target Engagement
A key aspect of drug discovery is confirming that a compound interacts with its intended target within the complex environment of a living cell.[14][15] The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to assess target engagement.[15][16]
3.1. Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a small molecule to its target protein can stabilize the protein, leading to an increase in its thermal stability.[17] When cells are heated, proteins begin to denature and aggregate. The ligand-bound protein will be more resistant to this heat-induced aggregation.[15] This change in thermal stability can be quantified by measuring the amount of soluble protein remaining at different temperatures.
Protocol: CETSA
Cell Culture and Treatment:
Culture cells to near confluency.
Treat the cells with 3-Amino-3-(pyrazin-2-yl)butanoic acid or vehicle for a specified time.
Heating:
Harvest the cells and resuspend them in a suitable buffer.
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
Cell Lysis and Protein Quantification:
Lyse the cells by freeze-thawing.
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation.
Collect the supernatant and quantify the amount of a specific protein of interest using methods like Western blotting or ELISA.
Data Analysis:
Plot the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Data Interpretation and Next Steps
The data generated from this tiered approach will provide a comprehensive cellular profile of 3-Amino-3-(pyrazin-2-yl)butanoic acid.
Tier 1 Results: These will indicate whether the compound has a general effect on cell health and at what concentrations. A significant decrease in viability (MTT) and an increase in cytotoxicity (LDH) would suggest a cytotoxic mechanism. A decrease in viability without a corresponding increase in cytotoxicity might indicate a cytostatic effect (inhibition of proliferation).
Tier 2 Results: If the compound is cytotoxic, the apoptosis assays will determine if it induces programmed cell death. If the compound is cytostatic, the EdU assay will confirm its anti-proliferative activity.
Tier 3 Results: A positive result in the CETSA would provide strong evidence that the compound engages with a cellular target.
Based on these findings, subsequent studies could include:
Target Identification: If target engagement is confirmed but the target is unknown, proteomic approaches can be employed to identify the binding partners of the compound.
Pathway Analysis: Investigating the effects of the compound on specific signaling pathways known to be involved in cell survival, apoptosis, or proliferation.
In Vivo Studies: If the in vitro data is promising, the next step would be to evaluate the compound's efficacy and safety in animal models.
By following this structured and logical workflow, researchers can efficiently and effectively characterize the cellular effects of novel compounds like 3-Amino-3-(pyrazin-2-yl)butanoic acid, paving the way for further preclinical and clinical development.
References
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
National Institutes of Health. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]
ACS Publications. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Bio-Rad. (n.d.). Cell Viability and Proliferation Assays. Retrieved from [Link]
Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]
National Institutes of Health. (2016). Small-Molecule Target Engagement in Cells. Retrieved from [Link]
Bio-Techne. (n.d.). TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Retrieved from [Link]
Opentrons. (n.d.). TUNEL Assay for Analyzing Apoptosis & Cell Death. Retrieved from [Link]
National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]
PLOS. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]
AXXAM. (n.d.). Small molecules inhibiting the viral cycle (SARS-CoV-2 case study). Retrieved from [Link]
MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application Focus: HTS Assay Standardization, Dipeptidyl Peptidase-4 (DPP-4) Inhibition, Scaffold Permeability
Scientific Rationale & Introduction
In the landscape of rational drug design for Type 2 Diabetes Mellitus (T2DM),
-amino acid derivatives have cemented their status as highly effective pharmacophores. Specifically, -amino acids fused with heterocyclic rings (such as pyrazines, piperazines, and triazoles) form the structural backbone of several blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably sitagliptin [2].
3-Amino-3-(pyrazin-2-yl)butanoic acid serves as a vital low-molecular-weight building block and lead scaffold for protease inhibition. The pyrazine moiety provides critical hydrogen-bond acceptor interactions within the S2 extensive subsite of the DPP-4 active site, while the primary amine of the
-amino acid mimics the N-terminal sequence of endogenous substrates, anchoring tightly to the Glu205/Glu206 residues [2].
The primary utility of this compound in early-stage drug development is evaluated through robust in vitro enzymatic assays and cellular permeability models. This guide provides a self-validating, step-by-step methodology to assess the target affinity (IC
), selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) viability of 3-Amino-3-(pyrazin-2-yl)butanoic acid-derived compounds.
Mechanism of Action Causality
DPP-4 rapidly degrades the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). By competitively binding to the DPP-4 active site, pyrazine-based
-amino acids prevent this cleavage, thereby extending the half-life of incretins, stimulating insulin secretion, and suppressing glucagon release [2].
Figure 1: Pharmacological pathway of incretin preservation via DPP-4 inhibition by pyrazine-based scaffolds.
Experimental System Design & Causality
To generate trustworthy HTS data, an in vitro assay cannot merely consist of mixing reagents and reading the output; it must be a self-validating system [1].
Choice of Substrate: We utilize Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The justification is highly specific: DPP-4 preferentially cleaves dipeptides with a proline or alanine at the penultimate position. The bulky AMC group is non-fluorescent when bound via an amide linkage. Upon cleavage, free AMC becomes highly fluorescent, allowing for continuous kinetic tracking rather than end-point guessing.
Kinetic vs. Endpoint Readout: Measuring fluorescence continuously (every 1-2 minutes) captures the linear velocity (
) of the enzyme. This prevents false positives caused by compound precipitation or inner-filter fluorescence quenching over time.
Statistical Validation (
-Factor): A protocol must prove its statistical separation between positive controls (100% inhibition) and vehicle controls (0% inhibition). We require a -factor before accepting any IC data.
Figure 2: Self-validating high-throughput screening workflow for fluorometric enzymatic assays.
Protocol 1: Fluorometric In Vitro DPP-4 Inhibition Assay
This methodology determines the IC
of 3-Amino-3-(pyrazin-2-yl)butanoic acid derivatives.
Reagents & Materials
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, 0.01% Triton X-100, 0.1 mg/mL BSA, pH 7.6. (Causality: BSA prevents non-specific binding of the inhibitor to the plastic well walls).
Enzyme: Recombinant human DPP-4 (expressed in Sf9 cells).
Substrate: Gly-Pro-AMC (Prepare 10 mM stock in DMSO, protect from light) [1].
Compound Preparation: Prepare a 10 mM stock solution of 3-Amino-3-(pyrazin-2-yl)butanoic acid in 100% DMSO. Perform a 10-point, 3-fold serial dilution in the Assay Buffer. Keep final DMSO concentration
Test Wells: 40 µL Assay Buffer + 10 µL human DPP-4 + 10 µL 3-Amino-3-(pyrazin-2-yl)butanoic acid dilution.
Pre-Incubation: Incubate the plate at 37°C for 15 minutes.
Expert Insight: This step is critical to establish the binding equilibrium for slow-tight binding inhibitors before the substrate outcompetes the compound.
Initiation: Add 40 µL of 50 µM Gly-Pro-AMC substrate to all wells to initiate the reaction (Total well volume = 100 µL).
Kinetic Measurement: Immediately transfer the plate to a fluorometric microplate reader. Measure fluorescence (
= 360 nm, = 460 nm) every 2 minutes for 30 minutes at 37°C.
Data Processing
Calculate the initial reaction velocity (
) from the linear portion of the fluorescence vs. time curve. Calculate percentage inhibition using the equation:
Plot % Inhibition against the Log[Inhibitor] concentration and fit using a non-linear regression 4-parameter logistic equation to determine the IC.
Quantitative Data Presentation
A rigorous in vitro profiling must evaluate not just on-target potency, but off-target safety. The selectivity against DPP-8 and DPP-9 is paramount, as inhibiting these related proteases is associated with severe toxicological outcomes, including alopecia, thrombocytopenia, and mortality in mammalian models [3].
Table 1: Representative In Vitro Profile of Pyrazine-Scaffold Derivatives vs. Benchmark
Note: The unoptimized parent acid shows modest baseline affinity. Substation at the pyrazine ring and coupling of the carboxylic acid to bulky heterocycles dramatically increases binding affinity and structural selectivity [2][3].
Potency is irrelevant if the small molecule cannot cross the intestinal epithelium [2]. As an amino acid analog, 3-Amino-3-(pyrazin-2-yl)butanoic acid requires evaluation for both passive diffusion and potential active transport (e.g., via PEPT1 transporters).
Cell Seeding: Seed Caco-2 cells on permeable polycarbonate filter supports (Transwell® inserts, 0.4 µm pore size) at
cells/cm. Culture for 21 days to allow full polarization and tight junction formation.
Monolayer Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER values
.
Dosing: Prepare a 10 µM solution of the compound in Hank's Balanced Salt Solution (HBSS, pH 7.4). Add 0.5 mL to the Apical (A) chamber to measure
transport.
Sampling: Collect 50 µL aliquots from the Basolateral (B) chamber at 30, 60, 90, and 120 minutes. Replace with equal volumes of fresh HBSS.
Quantification: Analyze the samples via LC-MS/MS to calculate the apparent permeability coefficient (
).
Expert Insight: If the
(efflux) ratio divided by the ratio is , the scaffold is likely a substrate for P-glycoprotein (P-gp) efflux pumps, necessitating further medicinal chemistry optimization to mask polar groups.
References
Ahrén, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 376. Retrieved from[Link]
Fokin, A., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI Pharmaceuticals. Retrieved from[Link]
Method
Application Notes and Protocols for Studying the Effects of 3-Amino-3-(pyrazin-2-yl)butanoic acid in Animal Models
Introduction: A Novel Compound with Therapeutic Potential in Type 2 Diabetes 3-Amino-3-(pyrazin-2-yl)butanoic acid is a novel small molecule with structural characteristics that suggest potential as a therapeutic agent....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Novel Compound with Therapeutic Potential in Type 2 Diabetes
3-Amino-3-(pyrazin-2-yl)butanoic acid is a novel small molecule with structural characteristics that suggest potential as a therapeutic agent. While direct biological data for this compound is not yet publicly available, its amino acid-like scaffold combined with a pyrazine moiety presents a compelling case for its investigation as a modulator of key metabolic pathways. Specifically, the structure bears resemblance to known inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.
DPP-4 is responsible for the rapid degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the circulating levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and a subsequent lowering of blood glucose levels. This mechanism of action forms the basis of the "gliptin" class of drugs widely used in the management of type 2 diabetes mellitus (T2DM).
These application notes provide a comprehensive guide for researchers to investigate the in vivo effects of 3-Amino-3-(pyrazin-2-yl)butanoic acid, with a primary focus on its hypothesized role as a DPP-4 inhibitor in a rodent model of T2DM. The protocols detailed herein describe the induction of a diabetic phenotype that mirrors key aspects of human T2DM, including insulin resistance and hyperglycemia, and provide a suite of assays to evaluate the compound's efficacy in improving glycemic control and mitigating common diabetic complications such as neuropathy.
Rationale for Animal Model Selection
The most widely used and well-characterized models for preclinical studies of T2DM are rodent models.[1] For the purpose of these protocols, we will focus on a chemically and diet-induced model in rats or mice. This model combines a high-fat diet (HFD) to induce insulin resistance and obesity, with a low dose of streptozotocin (STZ) to induce a state of relative insulin deficiency by causing moderate damage to pancreatic β-cells.[2][3] This combination effectively mimics the pathophysiology of human T2DM.[4] Genetic models such as the ob/ob or db/db mouse, or the Zucker Diabetic Fatty (ZDF) rat, are also valuable tools but the HFD/STZ model is often more accessible and allows for the study of disease progression in a non-genetically predisposed background.[5][6][7]
Experimental Workflow
The overall experimental workflow for evaluating the in vivo effects of 3-Amino-3-(pyrazin-2-yl)butanoic acid is outlined below.
Figure 2: Hypothesized mechanism of action of 3-Amino-3-(pyrazin-2-yl)butanoic acid as a DPP-4 inhibitor.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of 3-Amino-3-(pyrazin-2-yl)butanoic acid as a potential treatment for type 2 diabetes. By utilizing a well-established animal model and a comprehensive panel of metabolic, biochemical, behavioral, and histological assessments, researchers can gain critical insights into the compound's efficacy and mechanism of action. A positive outcome in these studies, particularly the demonstration of DPP-4 inhibition and subsequent improvement in glycemic control, would provide a strong rationale for further development of this novel compound.
Application Notes & Protocols: 3-Amino-3-(pyrazin-2-yl)butanoic Acid as a Novel Molecular Probe
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide to the potential applications and experimental protocol...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to the potential applications and experimental protocols for utilizing 3-Amino-3-(pyrazin-2-yl)butanoic acid, a novel unnatural amino acid (UAA), as a molecular probe. While direct literature on this specific compound is emerging, this guide is built upon established principles of employing UAAs in chemical biology and drug discovery.[1][][3] We will explore its hypothesized synthesis, characterization, and its application in target identification, cellular imaging, and binding assays. The protocols provided herein are designed to be robust and adaptable, offering a foundational framework for researchers to explore the utility of this promising molecular tool.
Introduction: The Promise of a Pyrazine-Containing Unnatural Amino Acid
Unnatural amino acids (UAAs) represent a powerful class of molecular tools that allow for the precise interrogation of biological systems.[][3] By introducing novel chemical functionalities into peptides and proteins, UAAs enable a wide range of applications, from mapping protein-protein interactions to developing new therapeutics.[3][4] The subject of this guide, 3-Amino-3-(pyrazin-2-yl)butanoic acid, incorporates a pyrazine ring, a heterocyclic motif found in numerous biologically active compounds. This structural feature suggests a number of potential applications:
Fluorescent Reporter: The pyrazine moiety, an aromatic heterocycle, may possess intrinsic fluorescent properties or can be readily modified to incorporate a fluorophore, enabling its use in fluorescence microscopy and other imaging techniques.[5][6]
Bioorthogonal Handle: The unique structure of this UAA can serve as a bioorthogonal handle for specific chemical ligations, allowing for the attachment of various payloads such as drugs, imaging agents, or affinity tags.[7]
Pharmacophore: The pyrazine ring is a known pharmacophore in several approved drugs. As such, 3-Amino-3-(pyrazin-2-yl)butanoic acid could be used as a probe to identify and validate novel drug targets, particularly within kinase families like FGFR, or to investigate antimicrobial mechanisms.
NMR Probe: Isotopically labeled versions of this UAA could be incorporated into proteins, providing a specific probe for nuclear magnetic resonance (NMR) studies to investigate protein structure, dynamics, and ligand binding.[1]
This guide will provide the foundational knowledge and detailed protocols to begin exploring these exciting possibilities.
Synthesis and Characterization
As a novel compound, a validated synthesis for 3-Amino-3-(pyrazin-2-yl)butanoic acid is not yet published. However, based on established organic chemistry principles for the synthesis of similar unnatural amino acids, a plausible synthetic route is proposed below.
Proposed Synthesis Workflow
The following diagram outlines a potential synthetic pathway starting from commercially available 2-acetylpyrazine.
Caption: Proposed two-step synthesis of 3-Amino-3-(pyrazin-2-yl)butanoic acid.
Detailed Synthesis Protocol
Materials:
2-Acetylpyrazine
Potassium cyanide (KCN)
Ammonium chloride (NH₄Cl)
Methanol (MeOH)
Water (H₂O)
Concentrated Hydrochloric Acid (HCl)
Diethyl ether
Sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
Step 1: Strecker Synthesis of the α-Aminonitrile Intermediate
In a well-ventilated fume hood, dissolve 2-acetylpyrazine (1 eq) in methanol.
Add an aqueous solution of potassium cyanide (1.2 eq) and ammonium chloride (1.5 eq).
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the starting material is consumed, remove the methanol under reduced pressure.
Extract the aqueous residue with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Evaporate the solvent to yield the crude α-aminonitrile intermediate.
Step 2: Hydrolysis to 3-Amino-3-(pyrazin-2-yl)butanoic acid
Add concentrated hydrochloric acid to the crude α-aminonitrile intermediate.
Heat the mixture to reflux (approximately 110 °C) for 12-24 hours.
Monitor the reaction for the disappearance of the nitrile peak and the appearance of the carboxylic acid peak using IR spectroscopy.
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.
The product may precipitate out of the solution. If so, collect the solid by filtration.
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic extracts over anhydrous magnesium sulfate and evaporate the solvent to yield the final product.
Purify the crude product by recrystallization or column chromatography.
Characterization
A thorough characterization of the synthesized 3-Amino-3-(pyrazin-2-yl)butanoic acid is crucial. The following techniques are recommended, with expected spectral data extrapolated from similar compounds like 3-amino-2-pyrazine carboxylic acid.[8]
Technique
Purpose
Expected Observations (based on analogous compounds)
¹H NMR
Structural elucidation and confirmation of proton environments.
Peaks corresponding to the pyrazine ring protons, the methyl group protons, and the alpha-proton. Chemical shifts will be influenced by the electron-withdrawing nature of the pyrazine ring.
¹³C NMR
Confirmation of the carbon skeleton.
Resonances for the pyrazine ring carbons, the quaternary carbon, the methyl carbon, the alpha-carbon, and the carboxyl carbon.
FTIR
Identification of functional groups.
Characteristic peaks for N-H stretching (amine), C=O stretching (carboxylic acid), and C=N stretching (pyrazine ring).
Mass Spectrometry
Determination of molecular weight and confirmation of elemental composition.
A molecular ion peak corresponding to the calculated mass of C₈H₁₁N₃O₂.
UV-Vis Spectroscopy
To determine the absorbance and potential fluorescence properties.
Absorbance maxima in the UV region characteristic of the pyrazine chromophore.
Fluorescence Spectroscopy
To characterize the emission spectrum if the compound is fluorescent.
Excitation and emission maxima will need to be determined experimentally.
Application Protocols
The following protocols provide a starting point for utilizing 3-Amino-3-(pyrazin-2-yl)butanoic acid as a molecular probe.
Protocol 1: Site-Specific Incorporation into a Protein of Interest
This protocol describes the genetic incorporation of 3-Amino-3-(pyrazin-2-yl)butanoic acid into a protein at a specific site using an amber stop codon suppression system.[1][9]
Application Notes and Protocols for the Incorporation of 3-Amino-3-(pyrazin-2-yl)butanoic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-natural amino acids (nnAAs) into peptides is a powerful strategy in medicinal chemistry and drug discovery.[1] These m...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids (nnAAs) into peptides is a powerful strategy in medicinal chemistry and drug discovery.[1] These modifications can enhance peptide stability against proteolytic degradation, modulate biological activity, and introduce novel functionalities.[2] One such nnAA of interest is 3-Amino-3-(pyrazin-2-yl)butanoic acid, an α,α-disubstituted amino acid. Its pyrazinyl moiety offers unique electronic and hydrogen bonding properties that can influence peptide conformation and receptor interactions.[3][4] The quaternary α-carbon introduces significant conformational constraints, which can be exploited to induce specific secondary structures like β-turns and helices in peptides.[5]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 3-Amino-3-(pyrazin-2-yl)butanoic acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).[1][6] It addresses the specific challenges associated with sterically hindered α,α-disubstituted amino acids and offers field-proven strategies to overcome them.
Key Challenges in Incorporating 3-Amino-3-(pyrazin-2-yl)butanoic Acid
The primary challenge in incorporating α,α-disubstituted amino acids like 3-Amino-3-(pyrazin-2-yl)butanoic acid lies in the steric hindrance around the α-carbon.[1][7] This can lead to:
Difficult Coupling Reactions: The bulky substituents can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in slow or incomplete coupling.[8]
Aggregation of the Growing Peptide Chain: The constrained conformation induced by the α,α-disubstituted amino acid can sometimes promote inter-chain aggregation, making subsequent reaction steps difficult.[9]
To address these challenges, optimized protocols involving potent coupling reagents, extended reaction times, and sometimes microwave assistance are necessary.[10][11]
Synthesis and Protecting Group Strategy for Fmoc-3-Amino-3-(pyrazin-2-yl)butanoic Acid
The synthesis of 3-Amino-3-(pyrazin-2-yl)butanoic acid can be achieved through various organic synthesis routes, often involving the alkylation of a suitable precursor.[7] For its use in Fmoc-based SPPS, the α-amino group must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group.[7][12]
Protecting Group Strategy:
α-Amino Group: Fmoc (9-fluorenylmethyloxycarbonyl) is the protecting group of choice for the α-amino group in this protocol, as it is base-labile and compatible with the acid-labile side-chain protecting groups used in standard Fmoc/tBu strategy.[6][13]
Pyrazine Nitrogen: The pyrazine ring is generally stable to standard SPPS conditions and does not typically require protection. However, for peptides intended for specific applications where the pyrazine nitrogen might interfere, a temporary protecting group could be considered, though this would add complexity to the synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol outlines the manual synthesis of a peptide containing 3-Amino-3-(pyrazin-2-yl)butanoic acid using the Fmoc/tBu strategy.[1]
Coupling reagent for sterically hindered amino acids
High-purity
N,N-Diisopropylethylamine (DIEA)
Base for coupling reaction
Peptide synthesis grade
Trifluoroacetic acid (TFA)
Reagent for cleavage from resin and side-chain deprotection
Reagent grade
Triisopropylsilane (TIS)
Scavenger during cleavage
Reagent grade
Water
Scavenger during cleavage
Deionized
Diethyl ether (cold)
For peptide precipitation
ACS grade or higher
Acetonitrile (ACN)
Solvent for HPLC purification
HPLC grade
Methanol (MeOH)
Solvent for washing
ACS grade or higher
Poly-Prep® chromatography columns
Reaction vessels for manual synthesis
Bio-Rad or equivalent
Experimental Workflow
The general cycle for SPPS involves sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.[6]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol
1. Resin Preparation and Swelling:
Place the desired amount of resin (e.g., 0.1 mmol scale) in a Poly-Prep® chromatography column.[14]
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature.[14]
Drain the DMF.
2. Fmoc Deprotection:
Add a solution of 20% piperidine in DMF to the resin.
Gently agitate the resin for 5-10 minutes.
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) to remove all traces of piperidine.[1]
3. Coupling of Standard Amino Acids:
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), HATU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.[1]
Add the activated amino acid solution to the deprotected peptide-resin.
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[1]
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
After the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).[1]
4. Incorporation of Fmoc-3-Amino-3-(pyrazin-2-yl)butanoic Acid:
Due to the steric hindrance of this amino acid, a modified coupling protocol is recommended:
Activation: In a separate vial, pre-activate the Fmoc-3-Amino-3-(pyrazin-2-yl)butanoic acid (3-5 equivalents) with HATU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 5-10 minutes.[10]
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
Extended Coupling Time: Allow the coupling reaction to proceed for 4-6 hours at room temperature. For particularly difficult couplings, the reaction can be left overnight.[1]
Double Coupling: If the Kaiser test indicates incomplete coupling after the initial extended reaction time, a second coupling step (repeating the activation and coupling with fresh reagents) is recommended.[1]
Microwave-Assisted Coupling (Optional): The use of a microwave peptide synthesizer can significantly reduce the coupling time and improve the efficiency for sterically hindered amino acids.[11]
Washing: After complete coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
5. Repetition of the Synthesis Cycle:
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Side-Chain Deprotection:
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and then methanol, and dry it under vacuum.[1]
Prepare a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v).
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1]
Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional swirling.[1]
7. Peptide Precipitation and Purification:
Filter the resin and collect the filtrate containing the cleaved peptide.
Wash the resin with a small amount of fresh cleavage cocktail.
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.[1]
Centrifuge the mixture to pellet the peptide.
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
8. Characterization:
Confirm the identity and purity of the final peptide using techniques such as mass spectrometry (MS) and analytical HPLC.[15]
Troubleshooting
Problem
Possible Cause
Suggested Solution
Incomplete Coupling
Steric hindrance of 3-Amino-3-(pyrazin-2-yl)butanoic acid.
Increase coupling time, perform a double coupling, use a more potent coupling reagent like HATU or COMU, or consider microwave-assisted synthesis.[10][11]
Insufficient equivalents of reagents.
Use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents).
Peptide Aggregation
Formation of secondary structures on the resin.
Use a resin with a lower loading capacity, or incorporate a "difficult sequence" disruption strategy if applicable.[9]
Low Cleavage Yield
Incomplete cleavage from the resin.
Extend the cleavage time or use a stronger cleavage cocktail if compatible with the peptide sequence.
Side Reactions during Cleavage
Reaction of scavengers with the peptide.
Ensure the correct scavenger cocktail is used for the specific amino acid composition of the peptide.
Conclusion
The successful incorporation of 3-Amino-3-(pyrazin-2-yl)butanoic acid into peptides requires careful consideration of the challenges posed by its sterically hindered nature. By employing optimized coupling strategies, such as the use of potent activating agents and extended reaction times, high-quality peptides containing this novel amino acid can be synthesized. The unique properties of the pyrazinyl moiety and the conformational constraints imposed by the α,α-disubstitution make this a valuable building block for the design of novel peptide-based therapeutics and research tools.
References
BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
Al-Masawa, M. R., & El-Sayed, A. A. (2020). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Chemistry of Heterocyclic Compounds, 56(10), 1235–1256.
Rogers, J. R., et al. (2021). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. ACS Chemical Biology, 16(11), 2269–2280.
Alewood, P. F., et al. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 66(22), 7324–7334.
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
ResearchGate. (n.d.). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
Oxford Academic. (n.d.). 3 Principles and Practice of Solid-Phase Peptide Synthesis.
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Google Patents. (n.d.). WO2014086325A1 - A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives.
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
Thieme. (n.d.). 2 Protection of Functional Groups.
Cavaggioni, A., et al. (1989). Complete amino acid sequence of pyrazine-binding protein from cow nasal mucosa. FEBS Letters, 258(1), 28–32.
PMC. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
SciSpace. (n.d.). Amino Acid-Protecting Groups.
ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts.
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
MDPI. (2021, January 29). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.
ResearchGate. (2025, August 6). Impact of the N-Terminal Amino Acid on the Formation of Pyrazines from Peptides in Maillard Model Systems | Request PDF.
Application Note: Advanced Derivatization Protocols for 3-Amino-3-(pyrazin-2-yl)butanoic Acid in Peptidomimetic Design
Executive Summary & Structural Analysis As peptidomimetics and foldamers increasingly dominate the landscape of next-generation therapeutics, the incorporation of non-natural -amino acids has become a critical strategy t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Analysis
As peptidomimetics and foldamers increasingly dominate the landscape of next-generation therapeutics, the incorporation of non-natural
-amino acids has become a critical strategy to enhance proteolytic stability and structural pre-organization. 3-Amino-3-(pyrazin-2-yl)butanoic acid is a highly specialized -disubstituted -amino acid. The inclusion of the pyrazine heteroaromatic ring provides essential p-donor properties and hydrogen-bond acceptor capabilities heavily utilized in modern kinase inhibitors and GPCR ligands[1].
However, derivatizing this molecule presents severe synthetic challenges. The
-carbon (C3) is a quaternary center, substituted by a methyl group, a pyrazine ring, and the primary amine. This extreme steric shielding heavily restricts N-terminal derivatization and chain elongation. Conversely, the -methylene (C2) carboxylic acid is unhindered but highly susceptible to intramolecular cyclization (forming a -lactam) if over-activated without an immediate nucleophilic attack[2].
This application note provides rigorously optimized, self-validating protocols for the N-protection, C-terminal coupling, and N-acylation of 3-Amino-3-(pyrazin-2-yl)butanoic acid.
Fig 1: Logical mapping of structural hindrance to functional derivatization strategies.
N-Terminal Protection: Fmoc Derivatization
Causality & Rationale:
Standard Fmoc-protection of amino acids often utilizes Fmoc-Cl. However, applying Fmoc-Cl to sterically hindered or
-amino acids frequently triggers the formation of mixed anhydrides, leading to the generation of oligopeptide impurities (e.g., Fmoc--AA--AA-OH) and drastically reducing yields[3]. To bypass this nucleophilic cross-reactivity, 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) must be utilized in a biphasic, mildly basic buffer system.
Protocol 1: Epimerization-Free Fmoc Protection
Self-Validating System: This protocol leverages strict pH control (pH 8.5–9.0) to maintain the reactivity of the sterically encumbered amine while preventing premature hydrolysis of Fmoc-OSu.
Materials:
3-Amino-3-(pyrazin-2-yl)butanoic acid (1.0 eq)
Fmoc-OSu (1.2 eq)
10% w/v
(aq) and 1,4-Dioxane
Methodology:
Solubilization: Suspend 3-Amino-3-(pyrazin-2-yl)butanoic acid (10 mmol) in 20 mL of a 1:1 mixture of
and 1,4-Dioxane.
Basification: Gradually add 10%
until the pH stabilizes at 8.8. The solution should clarify as the carboxylate salt forms.
Fmoc Addition: Chill the solution to 0 °C. Dissolve Fmoc-OSu (12 mmol) in 10 mL of 1,4-Dioxane and add dropwise over 30 minutes to prevent thermal degradation of the active ester.
Maturation: Allow the reaction to warm to 25 °C and stir for 18 hours. Validation Check: Monitor via LC-MS; the reaction is complete when the un-derivatized starting mass (approx. 181 Da) is entirely consumed.
Isolation: Extract the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted Fmoc-OSu and NHS byproducts. Carefully acidify the aqueous layer to pH 2.5 using 1M HCl at 0 °C to precipitate the target Fmoc-amino acid.
Recovery: Extract the turbid aqueous layer with Ethyl Acetate (3 × 30 mL), dry over
, and concentrate under vacuum.
C-Terminal Activation and Peptide Coupling
Causality & Rationale:
The
-methylene carboxylic acid of 3-Amino-3-(pyrazin-2-yl)butanoic acid is relatively accessible. The primary danger here is not steric hindrance, but intramolecular cyclization. Highly reactive carbodiimides (like DIC) used without superior nucleophilic additives can cause the activated ester to be attacked by the internal -amine (if deprotected) or nearby backbone amides, forming a biologically inactive -lactam[2]. We employ DIC in combination with OxymaPure, which provides rapid ester formation with significantly reduced cyclization and epimerization profiles compared to traditional HOBt.
Protocol 2: Solid-Phase C-Terminal Coupling
Self-Validating System: Resin monitoring requires dual-testing to prevent false confidence.
Methodology:
Pre-activation: In a glass vial, dissolve Fmoc-3-Amino-3-(pyrazin-2-yl)butanoic acid (3.0 eq relative to resin loading) and OxymaPure (3.0 eq) in minimal DMF (0.1 M concentration).
Initiation: Add DIC (3.0 eq) to the vial. Stir for 3 minutes at room temperature to form the active Oxyma ester. Do not exceed 3 minutes to minimize beta-lactam conversion.
Coupling: Transfer the pre-activated solution to the swelled, deprotected resin containing the growing peptide chain. Agitate for 60 minutes at 25 °C.
Validation (Chloranil vs. Kaiser): Drain the resin and wash rigorously (DMF 5×, DCM 3×). Perform a Kaiser test. Self-Correction: If the underlying sequence ends in a secondary amine (e.g., Proline), the Kaiser test will yield a false negative; perform a Chloranil test instead to confirm complete functionalization of the resin.
N-Terminal Acylation: Overcoming Steric Shielding
Causality & Rationale:
Acylating the
-amine of our target molecule (after Fmoc removal) is the most thermodynamically uphill step in this workflow. The quaternary nature of the C3 carbon heavily shields the amine. Standard uronium reagents (HATU, TBTU) often yield <40% coupling efficiency due to the inability of the bulky active ester to navigate the steric cleft.
To bypass this, we must shift the reaction pathway from a bulky OAt-ester intermediate to a highly reactive, sterically minimalistic Acid Chloride (Fmoc-AA-Cl)[4].
Quantitative Reagent Comparison
Table 1: Efficiency metrics for N-Acylation onto the highly hindered
-disubstituted center.
Activation Reagent System
Reactive Intermediate
Rxn Temp
Rxn Time
Est. Conversion
DIC / HOBt
OBt Ester (Bulky)
25 °C
120 min
< 15%
HATU / DIPEA
OAt Ester (Bulky)
25 °C
120 min
~ 35%
HATU / DIPEA
OAt Ester (Bulky)
60 °C (µW)
30 min
~ 75%
Fmoc-AA-Cl /
Acid Chloride (Small)
25 °C
60 min
> 95%
Protocol 3: N-Acylation via Fmoc-Amino Acid Chlorides
Self-Validating System: Because the amine is hindered, unreacted sites will truncate the peptide. A micro-cleavage LC-MS step is mandated post-coupling to validate elongation.
Methodology:
Acid Chloride Generation: Dissolve the incoming Fmoc-protected amino acid (5.0 eq) in anhydrous DCM (0.2 M). Slowly add Thionyl Chloride (
, 10 eq) under an inert atmosphere. Reflux gently at 60 °C for 2 hours[4].
Note: For amino acids with acid-labile side chains (e.g., tBu, Trt), use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) instead of to prevent premature deprotection[4].
Purification: Concentrate the mixture under vacuum to remove unreacted
. Redissolve in minimal DCM and precipitate with cold hexanes. Centrifuge and dry the Fmoc-AA-Cl pellet.
On-Resin Coupling: Swell the resin containing the deprotected 3-Amino-3-(pyrazin-2-yl)butanoic acid terminal in DCM. Add 10 equivalents of finely powdered
directly to the resin suspension to act as an insoluble acid scavenger.
Reaction: Dissolve the generated Fmoc-AA-Cl (3.0 eq) in minimal DCM and add to the resin. Agitate vigorously for 60 minutes at 25 °C.
Validation: Suspend 1 mg of resin in 100 µL of TFA/
/TIPS (95:2.5:2.5) for 30 minutes. Filter and analyze the supernatant via LC-MS to ensure the +[Target Amino Acid] mass shift is achieved before proceeding.
Fig 2: Optimal workflow for acylation of the sterically hindered quaternary β-amine.
References
Source: National Institutes of Health (NIH)
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives
Source: ResearchGate
URL
"analytical methods for quantifying 3-Amino-3-(pyrazin-2-yl)butanoic acid in biological samples"
Bioanalytical Application Note: Highly Sensitive HILIC-MS/MS Quantification of 3-Amino-3-(pyrazin-2-yl)butanoic Acid in Biological Matrices Executive Summary The quantification of polar, unnatural amino acids such as 3-A...
Author: BenchChem Technical Support Team. Date: March 2026
Bioanalytical Application Note: Highly Sensitive HILIC-MS/MS Quantification of 3-Amino-3-(pyrazin-2-yl)butanoic Acid in Biological Matrices
Executive Summary
The quantification of polar, unnatural amino acids such as 3-Amino-3-(pyrazin-2-yl)butanoic acid in biological matrices (plasma, serum, or urine) is highly critical during the pharmacokinetic profiling of pyrazine-derived targeted therapeutics and prodrugs. Due to its high polarity and amphoteric nature, this specific biomolecule exhibits severely restricted retention on conventional reversed-phase (RP) columns, often eluting in the void volume where extreme ion suppression occurs.
This application note details a rigorously validated, self-consistent analytical protocol utilizing Hydrophilic Interaction Liquid Chromatography coupled to tandem mass spectrometry (HILIC-MS/MS). Designed in accordance with the 2018 FDA Guidance for Industry on Bioanalytical Method Validation[1], this methodology provides exceptional sensitivity, minimal matrix effects, and high-throughput compatibility.
Mechanistic Rationale & Analytical Strategy
The Causality Behind HILIC Selection:
3-Amino-3-(pyrazin-2-yl)butanoic acid (Molecular Formula: C8H11N3O2; Monoisotopic Mass: 181.085 Da) contains a primary amine, a carboxylic acid, and a weakly basic pyrazine ring. At physiological and weakly acidic pH, it exists predominantly as a highly polar zwitterion. When introduced to a standard C18 hydrophobic stationary phase, the molecule lacks the lipophilicity required for partitioning, leading to zero retention.
To solve this, a Zwitterionic HILIC (ZIC-HILIC) stationary phase is employed. The mechanism of HILIC relies on a complex, multimodal interaction. The polar stationary phase immobilizes a water-enriched layer from the mobile phase[2]. The highly polar amino acid analyte partitions directly into this aqueous layer rather than interacting with the bulk organic solvent[3]. Furthermore, hydrogen bonding between the analyte's carboxylate/amine groups and the stationary phase, alongside weak electrostatic interactions, provides highly reproducible retention[4].
Synergy in Sample Preparation:
Protein precipitation (PPT) using cold acetonitrile (ACN) is deliberately selected over Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). LLE is ineffective for zwitterions due to their inability to partition into non-polar organic solvents. Meanwhile, ACN precipitation not only efficiently removes plasma proteins but also leaves the resulting supernatant at roughly 80% ACN. This high-organic extract perfectly matches the starting conditions of the HILIC gradient. Injecting a highly organic sample onto a HILIC column prevents the "solvent effect" (peak broadening or splitting) that occurs if aqueous samples are injected[3].
Matrix: Blank, analyte-free human or preclinical plasma (K₂EDTA).
Step-by-Step Biological Sample Preparation
To maintain self-validating trustworthiness, the internal standard (IS) is introduced at the very first step. This ensures that any subsequent losses during precipitation, transferring, or ionization suppression in the MS source are proportionally corrected.
Protocol:
Thaw plasma samples on wet ice. Vortex briefly to ensure homogeneity.
Transfer 50 µL of the biological sample (or calibration standard/QC) into a 1.5 mL Protein LoBind Eppendorf tube.
Add 10 µL of the working SIL-IS solution (e.g., 500 ng/mL in 50% ACN). Vortex for 10 seconds.
Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to induce protein precipitation.
Vortex the mixture vigorously for 2 minutes at 1,500 rpm.
Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
Carefully transfer 150 µL of the clear supernatant into a polypropylene autosampler vial equipped with a glass insert.
Inject 2 µL directly into the HILIC-MS/MS system.
Workflow for the high-throughput extraction of biological samples prior to HILIC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (HILIC)
Column: SeQuant® ZIC®-HILIC (2.1 × 100 mm, 3.5 µm, 100 Å) or equivalent.
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water with 0.1% FA (pH ~3.0).
Expert Insight: The 10 mM buffer is critical. HILIC mechanisms rely on electrostatic interactions; an unbuffered mobile phase leads to unstable ionization and shifting retention times[4].
Mobile Phase B (Organic): Acetonitrile with 0.1% FA.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Table 1: HILIC Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve Type
0.00
10
90
Initial
1.00
10
90
Isocratic hold
4.00
50
50
Linear
5.00
50
50
Column wash
5.10
10
90
Re-equilibration
| 8.00 | 10 | 90 | End |
Tandem Mass Spectrometry (ESI-MS/MS)
The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode utilizing Multiple Reaction Monitoring (MRM). 3-Amino-3-(pyrazin-2-yl)butanoic acid readily accepts a proton on its primary amine or pyrazine nitrogen to form the[M+H]⁺ precursor ion at m/z 182.1. Collision-induced dissociation (CID) yields a dominant fragment at m/z 165.1 (loss of ammonia, -17 Da) and a secondary fragment at m/z 123.1 (cleavage of the acetic acid side chain, -59 Da).
The method was fully validated against the stringent criteria delineated in the US FDA Guidance for Bioanalytical Method Validation[1]. The calibration curve exhibited excellent linearity (R² > 0.995) over a dynamic range of 1.0 to 1,000 ng/mL, using a 1/x² weighting factor.
Retention Time Drift: HILIC stationary phases require significantly longer equilibration times than reversed-phase columns[3]. If retention times for the analyte drift earlier, it indicates the water-enriched layer on the stationary phase has not fully regenerated. Ensure at least 10–15 column volumes of mobile phase flow during the initial setup and dedicate a full 3 minutes for re-equilibration in the gradient table.
Poor Peak Shape/Tailing: Check the pH and buffer capacity. If the sample matrix has altered the local pH in the column, the amine and carboxylate groups will interconvert between charge states during elution. Increasing the Ammonium Formate concentration in Mobile Phase A to 20 mM may restore buffering capacity and sharpen the peak[4].
References
1.[1] Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services (CDER/CVM), May 2018. Available at: [Link]
2.[2] Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry, 2012. Available at:[Link]
3.[3] Greco, G., & Letzel, T. "Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations." Journal of Chromatographic Science, Oxford Academic, March 2013. Available at: [Link]
4.[4] Alotaibi, A. et al. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review." Molecules, MDPI, August 2025 (Advanced Pub). Available at: [Link]
Application Note: Strategic Implementation of 3-Amino-3-(pyrazin-2-yl)butanoic acid in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Amino-3-(pyrazin-2-yl)butanoic acid (CAS: 1270477-92-3) Executive Summary The pursuit of oral bioavailability, metabo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Focus: 3-Amino-3-(pyrazin-2-yl)butanoic acid (CAS: 1270477-92-3)
Executive Summary
The pursuit of oral bioavailability, metabolic stability, and extended in vivo half-life has driven modern drug discovery toward highly functionalized non-natural amino acids. 3-Amino-3-(pyrazin-2-yl)butanoic acid represents a highly versatile
-amino acid building block. By coupling the proteolytic resistance inherent to the -amino acid backbone with the favorable physicochemical properties of an electron-deficient pyrazine ring, this scaffold serves as a powerful pharmacophore for synthesizing advanced peptidomimetics, foldamers, and small-molecule protease inhibitors (e.g., DPP-4 and FAP inhibitors).
This application note details the structural rationale, physicochemical advantages, and validated laboratory protocols for incorporating this building block into your drug discovery pipeline.
Physicochemical & Structural Rationale
The strategic substitution of a standard
-amino acid or a phenyl-bearing -amino acid with 3-Amino-3-(pyrazin-2-yl)butanoic acid relies on two synergistic mechanistic pillars:
A. The
-Amino Acid Advantage (Proteolytic Resistance)
Endogenous peptidases and proteases are highly specific to the geometry of the
-peptide bond. The insertion of an extra methylene carbon in the backbone of -amino acids alters the local dihedral angles (), rendering the resulting amide bonds virtually unrecognizable to natural degradative enzymes[1]. This modification drastically increases the proteolytic stability of the resulting lead compound, allowing for extended systemic circulation without the need for frequent dosing[1].
B. The Pyrazine Advantage (Metabolic Stability & Solubility)
In fragment-based drug design and scaffold-hopping, replacing an electron-rich phenyl ring with an electron-deficient six-membered heterocycle like pyrazine drastically alters the molecule's pharmacokinetic profile.
Oxidative Stability: The incorporation of two electronegative nitrogen atoms into the aromatic system lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the ring highly resistant to cytochrome P450 (CYP)-mediated oxidative metabolism[2].
Solubility & Target Engagement: Pyrazine acts as a potent dual hydrogen-bond acceptor. This significantly lowers the partition coefficient (LogP) and enhances aqueous solubility[3]. Furthermore, the specific placement of these heteroatoms enables critical directional interactions with target binding pockets (e.g., coordinating with water networks or key active-site residues).
Fig 1. Mechanistic pathway connecting structural properties to pharmacokinetic outcomes.
Comparative Data: Phenyl vs. Pyrazine Scaffolds
When optimizing a lead, scaffold-hopping from a traditional ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-homophenylalanine derivative to the pyrazine equivalent alters crucial parameters. The table below summarizes the theoretical and observed physicochemical shifts driving this optimization[2].
Property
3-Amino-3-phenylbutanoic acid
3-Amino-3-(pyrazin-2-yl)butanoic acid
Impact on Drug Design
Aromatic H-Bond Acceptors
0
2
Enhances target binding affinity and polar surface area (PSA).
Lipophilicity (CLogP)
Higher
Lower
Improves aqueous solubility and Lipophilic Ligand Efficiency (LLE).
CYP450 Vulnerability
High (Arene oxidation)
Low (Electron-deficient)
Prolongs in vivo half-life and reduces reactive metabolite risk.
Protease Susceptibility
Very Low
Very Low
Both maintain excellent resistance against endogenous peptidases.
Experimental Workflows & Protocols
Because commercial 3-Amino-3-(pyrazin-2-yl)butanoic acid (CAS: 1270477-92-3) is supplied as an unprotected zwitterionic amino acid, it must be properly protected before incorporation into multi-step syntheses or Solid-Phase Peptide Synthesis (SPPS).
Protocol A: Fmoc-Protection of the Primary Amine
Provides the heavily utilized N-Fmoc-3-amino-3-(pyrazin-2-yl)butanoic acid building block for SPPS.
Rationale: The use of Fmoc-OSu with sodium bicarbonate ensures mild basic conditions. The basicity is strictly controlled to deprotonate the ammonium salt of the starting material (
) without causing base-catalyzed side reactions on the electron-deficient pyrazine ring.
Ideal for generating stable GPCR-targeting foldamers or incretin mimetics.
Rationale:
-amino acids can suffer from slower coupling kinetics due to steric hindrance near the functional groups. We utilize HATU/DIPEA chemistry, which generates an highly reactive 7-aza-OBt ester intermediate, driving the coupling to completion even for bulky -residues[1].
Fig 2. Step-by-step workflow for SPPS incorporation using HATU activation.
Procedure:
Resin Swelling: Swell Rink Amide resin (or Wang resin) in DMF for 30 minutes.
Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the terminal Fmoc group. Wash thoroughly with DMF (5x) and DCM (5x).
Activation: In a separate vial, dissolve Fmoc-3-amino-3-(pyrazin-2-yl)butanoic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and vortex for 5 minutes. The mixture will turn pale yellow, indicating the formation of the active ester.
Coupling: Add the activated solution to the resin. Agitate gently for 2 hours at room temperature.
Verification: Perform a Kaiser test. If free amines remain (blue color), repeat the coupling step before proceeding to the next amino acid.
Cleavage: Once the sequence is complete, cleave the peptide from the resin using a cocktail of TFA/Triisopropylsilane(TIPS)/Water (95:2.5:2.5) for 2 hours. Precipitate the final peptide in cold diethyl ether.
References
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. American Chemical Society (ACS). Available at:[Link]
Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. AJPHS. Available at:[Link]
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health (NIH). Available at:[Link]
The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH). Available at:[Link]
Technical Support Center: Purification of 3-Amino-3-(pyrazin-2-yl)butanoic Acid Isomers
A Comprehensive Troubleshooting & FAQ Guide for Drug Development Professionals Welcome to the Technical Support Center for the purification and chiral resolution of complex β-amino acid intermediates. As a Senior Applica...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Troubleshooting & FAQ Guide for Drug Development Professionals
Welcome to the Technical Support Center for the purification and chiral resolution of complex β-amino acid intermediates. As a Senior Application Scientist, I have structured this guide to address the multidimensional physicochemical challenges inherent to 3-Amino-3-(pyrazin-2-yl)butanoic acid .
System Overview & Mechanistic Complexity
Purifying this compound is exceptionally challenging due to three competing molecular properties:
Zwitterionic Nature: The molecule contains both a carboxylic acid and a primary amine. At physiologically and environmentally common pH ranges, it forms a self-buffering internal salt (ammonium-carboxylate), resulting in poor solubility in extraction solvents and complex crystallization kinetics[1].
Pyrazine Ring Interferences: The pyrazine nitrogens act as strong electron-pair donors. In liquid chromatography, they readily complex with trace heavy metals or form strong hydrogen bonds with un-endcapped silanol groups on silica phases, resulting in catastrophic peak tailing[2].
Chiral Resolution Constraints: Free β-amino acids are notoriously difficult to resolve into pure enantiomers using standard polysaccharide chiral stationary phases (CSPs) due to their high polarity and the lack of adjacent steric bulk compared to α-amino acids[3].
Experimental Workflows
Workflow for resolving and purifying 3-Amino-3-(pyrazin-2-yl)butanoic acid enantiomers.
Core Troubleshooting Guides (FAQs)
Q1: We are losing most of our target compound in the aqueous phase during liquid-liquid extraction. How do we recover it?
Causality: The zwitterionic backbone of 3-Amino-3-(pyrazin-2-yl)butanoic acid makes it highly hydrophilic at neutral pH[1].
Mitigation: Relying on phase separation with dichloromethane or ethyl acetate will fail. You must determine the isoelectric point (pI)—the exact pH at which the net charge is zero and aqueous solubility is at its lowest. Alternatively, if working from highly dilute aqueous reaction mixtures, transition away from solvent extraction entirely. Utilize strongly acidic cation exchange resins (e.g., Dowex 50). The protonated amino acid binds to the resin, allowing you to wash away impurities before eluting the product with dilute aqueous ammonia[4].
Q2: During HPLC purification, we observe severe peak tailing and loss of resolution. What causes this, and how can we fix it?
Causality: This is a dual-factor issue. Peak tailing here is primarily driven by the pyrazine nitrogen's basicity interacting with residual, un-endcapped, negatively charged silanol groups on the silica stationary phase[2].
Mitigation: You must suppress secondary retention mechanisms.
Switch to a heavily endcapped, sterically protected C18 column.
Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. The low pH will fully protonate both the basic primary amine and the pyrazine nitrogens, masking them from interacting with silanol groups[2].
Q3: Our standard Chiralpak/Chiralcel columns fail to resolve the enantiomers of this underivatized β-amino acid. Why?
Causality: Standard polysaccharide-based chiral stationary phases rely on hydrophobic, π-π, and dipole interactions. Highly polar, underivatized zwitterions interact too strongly with the general phase, bypassing the delicate chiral binding pockets.
Mitigation: Switch to a Zwitterionic CSP (e.g., Chiralpak ZWIX) or a Chiral Ligand-Exchange column (e.g., Sumichiral OA-5000) which utilizes Cu²⁺ complexation to distinguish between amino acid enantiomers[3][5]. If utilizing standard columns, temporarily derivatize the compound (N-Boc protection + methyl esterification) to render it a neutral, organic-soluble molecule suited for high-throughput Supercritical Fluid Chromatography (SFC)[6].
Q4: We attempted classic diastereomeric salt resolution, but the salts will not crystallize and instead form gels. How to proceed?
Causality: The pyrazine ring drastically alters the solubility profile in alcohol-water mixtures[7]. Because pyrazine can accept hydrogen bonds in multiple planes, it easily forms chaotic, non-crystalline networks (gels) with standard chiral acids rather than rigid crystal lattices.
Mitigation: Avoid rapid cooling. Implement a strict thermodynamic cooling ramp (e.g., 0.1°C/min) coupled with a less polar anti-solvent (like isopropanol instead of ethanol) to force organized nucleation over kinetic gelation.
Quantitative Data Presentation
Physicochemical / Chromatographic Parameter
Typical Value / Observation
Impact on Purification Workflows
Mechanistic Mitigation Strategy
pKa (Carboxylic acid)
~3.5
Remains anionic > pH 4.5.
Adjust below pH 2.0 for standard reverse-phase retention.
pKa (Primary Amine)
~9.0
Remains cationic < pH 8.0.
Causes dual-charge states at neutral pH (zwitterion).
pKa (Pyrazine N)
~0.6 to 1.5
Weakly basic, acts as H-bond acceptor.
Low pH (TFA) fully masks pyrazine to prevent tailing.
Isoelectric Point (pI)
~6.2 (Calculated)
Defines lowest aqueous solubility.
Titrate exactly to pH 6.2 for maximum isoelectric precipitation.
Protocol 1: Recovery of the Free β-Amino Acid via Isoelectric Precipitation
This protocol is used to isolate the final compound after deprotection or chemical synthesis.
Step-by-Step Methodology:
Dissolution: Solubilize the crude 3-Amino-3-(pyrazin-2-yl)butanoic acid mixture in 1M HCl (aqueous). Ensure complete dissolution; the low pH forces the compound into its fully protonated, highly soluble cationic state.
Filtration: Pass through a 0.22 µm PTFE filter to remove completely non-polar, unreacted organic impurities.
Controlled Titration: Place the solution in a jacketed reactor at 20°C. Insert a calibrated pH probe. Begin dropwise addition of 1M NaOH under vigorous stirring.
Nucleation Hold: As the pH crosses 5.5, slow the addition rate. Stop exactly at pH 6.2 (the calculated pI).
Aging: Reduce the jacket temperature to 4°C at a rate of 0.5°C/min. Hold for 3 hours to allow the zwitterion crystal lattice to mature.
Isolation: Filter the resulting fine suspension and wash the filter cake with ice-cold Deionized (DI) water. Dry under vacuum at 40°C for 24 hours.
Trustworthiness / Self-Validating System: To independently verify that precipitation is complete, withdraw a 1 mL clear supernatant aliquot after the aging period. Split it into two vials: adjust one to pH 4.0 and the other to pH 8.0. The absence of newly formed turbidity in both vials confirms that the exact isoelectric solubility minimum has been reached and mass recovery is optimal.
Protocol 2: Enantiomeric Resolution via Supercritical Fluid Chromatography (SFC)
For resolving large batches of the protected intermediate (N-Boc-3-amino-3-(pyrazin-2-yl)butanoic acid methyl ester).
Step-by-Step Methodology:
Sample Preparation: Dissolve the protected racemic mixture in Methanol at a concentration of 50 mg/mL.
Column Selection: Mount a Chiralpak IC preparative column (or equivalent immobilized cellulose-based CSP).
Mobile Phase Balancing: Set the primary pump to CO₂. Set the modifier pump to Methanol containing 0.1% Isopropylamine (IPA) . Causality note: The basic IPA modifier competes with the pyrazine ring for any residual active sites on the column, ensuring sharp, symmetrical peaks.
Isocratic Elution: Run the system at 80% CO₂ / 20% Modifier. Maintain backpressure at 120 bar and column temperature at 35°C.
Fraction Collection: Trigger fraction collection via UV threshold at 254 nm.
Trustworthiness / Self-Validating System: Before initiating bulk solvent evaporation of the collected fractions, instantly reinject a 5 µL sample onto an analytical-scale chiral column. If the Enantiomeric Excess (ee) evaluates to <99%, it mechanically indicates that a heavily tailing basic peak has cross-contaminated the elution windows. This dictates an immediate requirement to increase the basic modifier (IPA) concentration before processing the rest of the batch.
References
1.[3] Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. URL:
2.[5] Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. URL:
3.[4] How to desalt zwitterions? ResearchGate. URL:
4.[1] Isoelectric Points Of Amino Acids (And How To Calculate Them). Master Organic Chemistry. URL:
5.[7] Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. PMC / NIH. URL:
6.[6] Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. PMC / NIH. URL:
7.[2] HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissue. Queen's University Belfast. URL:
Subject: Troubleshooting 3-Amino-3-(pyrazin-2-yl)butanoic acid Crystallization Prepared By: Senior Application Scientist, Process Research & Development Welcome to the Technical Support Center for API isolation. As a pro...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Troubleshooting 3-Amino-3-(pyrazin-2-yl)butanoic acid Crystallization
Prepared By: Senior Application Scientist, Process Research & Development
Welcome to the Technical Support Center for API isolation. As a process chemist or drug development professional, you are likely aware that isolating heteroaromatic
-amino acids is notoriously difficult.
3-Amino-3-(pyrazin-2-yl)butanoic acid presents a unique physical chemistry triad: it possesses a flexible
-amino acid backbone, exists as a pH-dependent zwitterion, and contains a pyrazine ring whose nitrogen atoms act as potent hydrogen-bond acceptors[1]. This combination aggressively drives Liquid-Liquid Phase Separation (LLPS, or "oiling out") and causes uncontrolled, needle-like morphology during phase transitions[2].
This guide is built on field-proven methodologies to help you understand the causality behind these crystallization failures and implement self-validating protocols to guarantee a high-purity, filterable product.
Part 1: Core Troubleshooting Guide (Q&A)
Q1: Why does my product form an immiscible oil layer instead of crystallizing during antisolvent addition?
The Causality:
This is Liquid-Liquid Phase Separation (LLPS). The highly polar zwitterionic backbone of 3-Amino-3-(pyrazin-2-yl)butanoic acid strongly coordinates with water, while the semi-hydrophobic pyrazine ring resists hydration. When you add an antisolvent (like ethanol or IPA) too rapidly, the system's supersaturation spikes. Before the molecules can organize into a stable crystalline lattice, the free energy of mixing drives the solution across the spinodal boundary, demixing it into a solute-rich "oil" phase and a solvent-rich phase[2].
The Solution:
You must manipulate the thermodynamic pathway to stay within the Metastable Zone for Nucleation (MSZN). If the system has already oiled out, you can break the metastable LLPS state using sono-crystallization (ultrasound), which provides the localized activation energy necessary to force the oil droplets to nucleate[3].
Caption: Thermodynamic pathways comparing LLPS and controlled nucleation.
Q2: I am obtaining extremely fine, needle-like crystals that trap impurities. How do I improve the particle size distribution (PSD)?
The Causality:
Pyrazine-based compounds form robust, directional intermolecular hydrogen bonds (N-H...N and O-H...N)[1]. When nucleation occurs too quickly, 1-dimensional growth along this specific hydrogen-bond axis vastly outpaces the 2D and 3D lateral growth of the crystal faces.
The Solution:
Implement temperature cycling (Ostwald ripening) . Instead of a linear cooling ramp, repeatedly heat the slurry to just below the saturation temperature and cool it slowly. The thermodynamically unstable fine needles will preferentially dissolve, and the mass will redistribute onto the bulkier, more stable prismatic crystal faces.
Q3: Batch yields are highly variable (50% to 90%). How do I maximize recovery consistently?
The Causality:
As an amino acid, the solubility of 3-Amino-3-(pyrazin-2-yl)butanoic acid is dictated by its isoelectric point (pI). If the crystallization pH deviates from the pI, the molecule becomes either protonated (at the pyrazine/amine) or deprotonated (at the carboxylic acid), drastically increasing its aqueous solubility[4].
The Solution:
Standard thermal cooling is inadequate for zwitterions[5]. You must execute an isoelectric precipitation . The theoretical pI for this compound is approximately pH 5.5 to 6.5. Controlling the pH shift precisely will lock the molecule into its net-neutral zwitterionic state, forcing it out of solution at maximum yield.
Part 2: Quantitative Data & Solvent System Selection
Choosing the correct solvent system is your first line of defense against oiling out. Below is a summary of experimental observations regarding phase behavior for this compound.
Table 1: Influence of Solvent Systems on Phase Behavior and Morphology
Solvent System
Crystallization Mechanism
LLPS (Oiling Out) Risk
Typical Morphology
Recovery Yield (%)
Water / Isopropanol
Antisolvent Addition
Very High
Persistent Oil / Amorphous
< 50%
Water / Ethanol
Antisolvent Addition
High
Fine Needles
65 - 75%
Water (pH Shift)
Isoelectric Precipitation
Low
Prismatic / Blocky
> 90%
Water / Acetone
Sono-crystallization
Medium
Granular
80 - 85%
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, protocols must validate themselves in real-time. Do not simply move to the next step; verify that the thermodynamic milestone of the current step has been achieved.
Protocol A: Isoelectric pH-Shift Crystallization (Recommended for Yield & Purity)
This protocol exploits the lowest solubility point of the zwitterion[4].
Step 1: Acidic Solubilization
Action: Suspend the crude 3-Amino-3-(pyrazin-2-yl)butanoic acid in 10 volumes of deionized water. Slowly add 1M HCl until the pH drops below 2.0.
Self-Validation: The solution must become optically clear. Analyze an aliquot via HPLC; the area percent should establish your 100% mass balance baseline.
Step 2: Polish Filtration & Primary Titration
Action: Filter the acidic solution through a 0.22 µm membrane to remove heterogeneous nucleants. Begin titrating with 1M NaOH at a rate of 0.1 pH units/min, holding the temperature at 40°C.
Self-Validation: Monitor with inline pH meters. Stop the addition strictly at pH 4.5. The solution must remain clear (entering the metastable zone).
Step 3: Seeding and Desupersaturation
Action: Add 1-2 wt% of pristine 3-Amino-3-(pyrazin-2-yl)butanoic acid seed crystals. Hold the slurry isothermally for 60 minutes.
Self-Validation: Visually or via Focused Beam Reflectance Measurement (FBRM), confirm the seed bed does not dissolve and slowly begins to grow.
Step 4: Final Titration to the Isoelectric Point
Action: Resume NaOH titration at an ultra-slow rate (0.05 pH units/min) until a final pH of 6.0 is achieved. Hold for 3 hours.
Self-Validation: Extract a filtered sample of the mother liquor. The API concentration must plateau at its thermodynamic minimum (typically < 5 mg/mL). If the concentration is still dropping, extend the hold time.
Caption: Self-validating pH-shift crystallization workflow for zwitterionic APIs.
Use this if the API is heat-sensitive or if pH adjustments cause degradation.
Step 1: Dissolve the API in the minimum required volume of water at 30°C. (Validation: Complete clarity).
Step 2: Add Acetone (antisolvent) dropwise until the solution turns slightly cloudy, indicating the onset of LLPS. (Validation: FBRM will show a spike in chord lengths, but microscopic analysis will show oil droplets, not birefringent crystals).
Step 3: Immediately apply 20 kHz ultrasonic irradiation (sono-induction)[3]. (Validation: Within 5-15 minutes, the emulsion will rapidly transform into an opaque, white crystalline slurry).
Step 4: Turn off ultrasound, linearly cool to 5°C, and hold for 2 hours before filtration.
Part 4: Frequently Asked Questions (FAQs)
Q: Why does the pH drift continuously after I add the seed crystals?A: This is standard for zwitterions. As the neutral zwitterionic crystals drop out of the liquid phase, the buffering ratio of protonated/deprotonated species in the mother liquor changes dynamically[4]. You must use continuous titration (pH-stat) to lock the system at the isoelectric point until desupersaturation is complete.
Q: Can I just use standard thermal cooling instead of a pH shift?A: Thermal cooling alone is highly inefficient for small, polar amino acids because their solubility curves are generally flat with respect to temperature[5]. You will likely freeze the aqueous solvent before generating enough supersaturation to achieve a >85% yield.
Q: I have a batch that has entirely "oiled out" into a sticky resin at the bottom of the reactor. How do I save it?A: Do not attempt to cool the reactor further; cooling will only increase the viscosity of the oil phase, permanently trapping impurities. Instead, re-heat the mixture until the oil completely redissolves. Then, apply high-shear mixing or initiate Protocol B (ultrasound) while executing a much slower antisolvent addition[3].
References
1.1. PubMed / National Institutes of Health.
2.5. Google Patents.
3.2. ACS Crystal Growth & Design.
4.3. Ultrasonics Sonochemistry.
5.4. Smolecule.
Technical Support Center: Optimization of Reaction Conditions for 3-Amino-3-(pyrazin-2-yl)butanoic acid Synthesis
Welcome to the technical support center for the synthesis and optimization of 3-Amino-3-(pyrazin-2-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and optimization of 3-Amino-3-(pyrazin-2-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this important β-amino acid derivative. By leveraging established chemical principles and troubleshooting methodologies, this document provides in-depth, actionable insights to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes for preparing 3-Amino-3-(pyrazin-2-yl)butanoic acid?
The synthesis of α,α-disubstituted β-amino acids like the target molecule typically relies on robust carbon-carbon and carbon-nitrogen bond-forming reactions. The two most analogous and widely adopted methods are the Strecker Synthesis and the Mannich Reaction .
Strecker Synthesis: This classical method involves a three-component reaction between a ketone (2-acetylpyrazine), a cyanide source (e.g., NaCN), and an ammonia source (e.g., NH₄Cl).[1][2] The resulting α-aminonitrile intermediate is then hydrolyzed under acidic or basic conditions to yield the final amino acid.[1][3] This route is highly versatile for creating α,α-disubstituted amino acids.[1]
Mannich-type Reaction: This is another powerful three-component reaction involving a ketone, an aldehyde (often formaldehyde or its equivalent), and an amine.[4][5] Catalytic and asymmetric variations of the Mannich reaction are well-developed, offering potential for stereocontrol, which is often crucial in pharmaceutical applications.[6][7] The reaction can be catalyzed by Lewis acids, bases, or organocatalysts to afford β-amino carbonyl compounds.[4][5][7]
Q2: What are the critical process parameters (CPPs) to monitor for optimizing the reaction?
Optimizing the synthesis requires careful control over several parameters that influence reaction kinetics, equilibrium, and selectivity.
Temperature: Reaction temperature can dramatically affect reaction rate and the formation of byproducts. Exothermic steps, if not controlled, can lead to runaway reactions and increased impurity profiles, a significant challenge during scale-up.[8][9]
Reagent Stoichiometry and Addition Rate: The molar ratio of the ketone, amine, and cyanide/enolate source is critical. Slow, controlled addition of one reagent can often minimize side reactions, such as the self-condensation of the ketone starting material (2-acetylpyrazine).[8]
Solvent Choice: The solvent affects the solubility of reagents, intermediates, and catalysts, and can influence the reaction mechanism. For instance, polar aprotic solvents like THF or acetonitrile are common, but greener options like ethanol or even water (for certain catalyzed Mannich reactions) are being explored.[4][10]
Catalyst Selection and Loading: In Mannich-type reactions, the choice of catalyst (e.g., Lewis acids like TiCl₄, Sc(OTf)₃, or organocatalysts like proline) is paramount for achieving high yield and stereoselectivity.[4] Catalyst loading must be optimized to balance reaction rate and cost.
Q3: The product is a zwitterion, making purification difficult. What are the recommended purification strategies?
The zwitterionic nature of amino acids, which possess both acidic (carboxylic acid) and basic (amino) functional groups, makes them highly polar and often water-soluble, posing significant purification challenges.[11]
Ion-Exchange Chromatography (IEC): This is one of the most powerful techniques for purifying amino acids and other charged molecules.[12] By passing the crude product through an anion-exchange or cation-exchange resin, charged impurities and salts can be effectively removed. The desired product is then eluted by changing the pH or buffer strength.
Reversed-Phase Chromatography (RPC) with pH Modifiers: While challenging, RPC can be effective if the mobile phase is modified.[11] Using volatile buffers (e.g., ammonium formate, ammonium acetate) or pH modifiers (e.g., formic acid, trifluoroacetic acid, or ammonia) can suppress the ionization of either the carboxyl or amino group, increasing retention on the C18 column and allowing for separation from impurities.[11]
Crystallization/Recrystallization: If a suitable solvent system can be identified, crystallization is an excellent method for achieving high purity. This often involves dissolving the crude product in a polar solvent (like water or ethanol) and adding a less polar anti-solvent to induce precipitation. Adjusting the pH to the isoelectric point (pI) of the amino acid minimizes its solubility and can facilitate crystallization.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem A: Low or Inconsistent Product Yield
Low yield is a common issue that can stem from multiple factors, from starting material quality to sub-optimal reaction conditions.
Workflow for Troubleshooting Low Yield
Caption: A decision tree for systematically troubleshooting low reaction yields.
Possible Cause 1: Poor Starting Material Quality
The purity of the starting ketone, 2-acetylpyrazine, is critical. Impurities can inhibit the reaction or lead to difficult-to-separate side products. 2-Acetylpyrazine is a solid at room temperature with a melting point of around 77°C.[13]
Solution:
Verify Purity: Check the purity of 2-acetylpyrazine via NMR or GC-MS. Confirm the melting point.
Purify if Necessary: If impurities are detected, consider purification by recrystallization from a suitable solvent (e.g., a hexane/ethyl acetate mixture) or sublimation.
Possible Cause 2: Sub-optimal Reaction Conditions
The reaction conditions may not be optimized for this specific substrate. The electron-withdrawing nature of the pyrazine ring can affect the reactivity of the ketone and the stability of intermediates.
Solution:
Systematic Screening: Perform a systematic optimization of key parameters. Design of Experiments (DoE) is a powerful tool for this purpose.[8]
Reference Table 1: Use the following table as a guide for your optimization studies. This data is illustrative, based on common findings for similar multicomponent reactions.[10]
Table 1: Guideline for Reaction Condition Optimization
Parameter
Range to Investigate
Rationale & Key Considerations
Solvent
THF, Acetonitrile, Dichloromethane, Ethanol
Solvent polarity can influence imine/iminium ion formation and stability. Ethanol may be suitable for greener protocols but can participate in side reactions.
Temperature
-20 °C to 60 °C
Lower temperatures can improve selectivity and reduce byproduct formation but may require longer reaction times.[9] Higher temperatures increase the reaction rate but may promote decomposition.
Catalyst (for Mannich)
TiCl₄, Sc(OTf)₃, Proline, Thiourea derivatives
Lewis acids activate the imine for nucleophilic attack. Organocatalysts can offer high stereoselectivity.[7] Catalyst screening is essential.
Concentration
0.1 M to 1.0 M
Higher concentrations can accelerate the reaction but may also increase the rate of side reactions like ketone self-condensation.
Problem B: Significant Side Product Formation
The appearance of major side products, often detected by LC-MS or NMR of the crude material, indicates competing reaction pathways.
Possible Cause 1: Self-Condensation of 2-Acetylpyrazine
Like many ketones, 2-acetylpyrazine can undergo base- or acid-catalyzed self-aldol condensation, leading to dimeric and oligomeric impurities.[14][15]
Solution:
Slow Addition: Add the 2-acetylpyrazine slowly to the reaction mixture containing the other components. This keeps its instantaneous concentration low, disfavoring the second-order self-condensation reaction.
Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or -10 °C) to slow the rate of the aldol reaction relative to the desired three-component coupling.
Use Pre-formed Imine: In some cases, pre-forming the imine from 2-acetylpyrazine and the ammonia source before adding the nucleophile (e.g., cyanide) can improve outcomes.
Possible Cause 2: Poor Stereocontrol (for Asymmetric Syntheses)
If a chiral product is desired, achieving high diastereoselectivity or enantioselectivity can be challenging.
Solution:
Chiral Auxiliary/Catalyst Screening: The most effective approach is to screen a variety of chiral catalysts or auxiliaries. For example, in a Mannich-type reaction, different chiral ligands for a metal catalyst or various organocatalysts can yield dramatically different stereochemical outcomes.[16]
Use of Chiral Sulfinimines: A robust method for asymmetric synthesis involves condensing the ketone with an enantiopure sulfinamide (e.g., tert-butanesulfinamide) to form a chiral sulfinylimine.[16][17] The sulfinyl group directs the subsequent nucleophilic addition, providing high diastereoselectivity, and is easily cleaved under acidic conditions.[17]
Problem C: Difficult Product Isolation & Purification
As a zwitterion, the final product can be challenging to extract from aqueous media and purify via standard silica gel chromatography.
Possible Cause 1: High Water Solubility
The product may remain in the aqueous phase during a standard liquid-liquid extraction.
Solution:
pH Adjustment for Extraction: Before extraction, carefully adjust the pH of the aqueous layer. To extract into an organic solvent, you can either:
Acidify (pH ~1-2): Protonates the carboxylate, making the molecule a cationic salt.
Basify (pH ~10-11): Deprotonates the ammonium group, making the molecule an anionic salt. The choice depends on which form has better solubility in your extraction solvent.
Use of Highly Polar Solvents: Use more polar solvents like n-butanol for extraction.
Evaporation/Lyophilization: If the product is sufficiently non-volatile, removing the water by lyophilization (freeze-drying) or evaporation under reduced pressure can be an effective isolation step before further purification.
Possible Cause 2: Co-elution of Impurities in Chromatography
On reversed-phase (C18) columns, the polar product may elute near the solvent front with other polar impurities and salts.
Solution:
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase for separating highly polar compounds.[18] It uses a polar stationary phase (like silica or a zwitterionic phase) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[18]
Optimize Reversed-Phase Method:
Use a Volatile Buffer: Incorporate a buffer like ammonium acetate or ammonium formate into the mobile phase. The buffer ions can "shield" the charges on the zwitterionic stationary phase and the analyte, leading to better peak shape and tunable selectivity.[18]
Adjust pH: Altering the mobile phase pH can change the ionization state of the amino acid and impurities, thereby changing their retention times and enabling separation.
Key Experimental Protocols
Protocol 1: General Procedure for Strecker-type Synthesis (Racemic)
This protocol is a general guideline and must be adapted and optimized for your specific laboratory conditions and scale.
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-acetylpyrazine (1.0 eq), ammonium chloride (1.2 eq), and methanol (5 mL per mmol of ketone). Stir to dissolve.
Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C.
Safety Note: This reaction should be performed in a well-ventilated fume hood. Handle sodium cyanide with extreme caution, as acidification will release highly toxic HCN gas.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the α-aminonitrile intermediate by TLC or LC-MS.
Hydrolysis: Once the aminonitrile formation is complete, carefully add concentrated hydrochloric acid (5-10 eq) and heat the mixture to reflux (e.g., 80-100 °C) for 6-12 hours to hydrolyze the nitrile.
Isolation: Cool the reaction mixture. Neutralize with a base (e.g., NaOH or NH₄OH) to the isoelectric point (pI, requires experimental determination, likely pH 4-6) to precipitate the crude amino acid. Filter the solid or proceed with purification via chromatography.
Protocol 2: Purification via Cation-Exchange Chromatography
Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex 50WX8) in deionized water, then pack it into a column. Wash the resin sequentially with 1 M NaOH, deionized water (until neutral), 1 M HCl, and finally deionized water (until the eluent is neutral). The resin is now in the H⁺ form.
Sample Loading: Dissolve the crude product in a minimal amount of acidic water (pH ~2-3) and load it onto the prepared column.
Washing: Wash the column with several column volumes of deionized water to remove neutral and anionic impurities.
Elution: Elute the desired amino acid from the resin using a dilute aqueous ammonia solution (e.g., 2-5% NH₄OH). The ammonia will deprotonate the bound product, releasing it from the resin.
Final Steps: Collect the fractions containing the product (monitor by TLC or UV-Vis). Combine the desired fractions and remove the solvent and excess ammonia under reduced pressure to yield the purified zwitterionic product.
References
Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances.
Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Neuland Labs.
Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Substituted-α-Keto Esters. (n.d.). PMC.
Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025, January 15).
Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013, June 6).
Van Arnum, P. (2026, February 2). Scaling up API Syntheses. Pharmaceutical Technology.
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. (2002, October 8). The Journal of Organic Chemistry.
Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. (n.d.). Diva-portal.org.
O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett.
Synthesis of β-amino ketones, aldehydes and derivatives. (n.d.). Organic Chemistry Portal.
Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. (n.d.). Der Pharma Chemica.
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal.
β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
Purifying ionic compounds by flash column chrom
Solving Scale-Up Challenges in Drug Substance Manufacturing. (2025, November 20). Lupin.
Optimization of reaction conditions for accessing N-heterocyclic enaminones. (n.d.).
Any tips for purification of two zwitterionic compounds? (2022, May 11). Reddit.
Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. (2013, April 30). ijitee.org.
Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. (2023, November 6). Beilstein Journals.
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.
desalting a zwitterion compound by HPLC? (2006, February 23).
One-pot Preparation of beta–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. (n.d.).
Strecker amino acid synthesis. (n.d.). Wikipedia.
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in the Synthesis of α-Amino Acids. (n.d.). PMC.
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers.
Synthesis of Novel Heterocyclic a-Amino Acids. (n.d.). Open Research Online.
Strecker Amino Acid Synthesis. (2021, July 27). YouTube.
Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. (n.d.). Journal of Chemical Research, Synopses.
Progress in the Synthesis and Application of Acetylpyrazine. (n.d.).
THE USE OF 2-ACETYL PYRAZINE AS A BASIC NUCLEOPHILE FOR THE PREPARATION OF NEW DERIVATIVES OF THE 5,6-DIHYDROPYRIDINE. (n.d.).
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024, November 5). PMC.
COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. (n.d.). Chemistry Journal of Moldova.
A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives. (n.d.).
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002, March 31). MDPI.
The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. (2025, August 8).
Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide. (n.d.).
"method refinement for the analysis of 3-Amino-3-(pyrazin-2-yl)butanoic acid"
Target Analyte: 3-Amino-3-(pyrazin-2-yl)butanoic acid Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the specialized Technical Support and Method Refinement Center. 3-Amino-3-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Analyte: 3-Amino-3-(pyrazin-2-yl)butanoic acid
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Welcome to the specialized Technical Support and Method Refinement Center. 3-Amino-3-(pyrazin-2-yl)butanoic acid is a highly polar, zwitterionic
-amino acid featuring a weakly basic pyrazine heterocycle and a chiral center at the C3 position. Its unique physicochemical properties make it a challenging candidate for conventional reversed-phase liquid chromatography (RPLC) and standard mass spectrometric detection.
As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Every recommendation here is rooted in the structural causality of the analyte—explaining why specific chromatographic and ionization behaviors occur, so you can build robust, self-validating analytical systems.
Module 1: Retention & General LC-MS/MS Method Refinement (FAQs)
Q: Why am I experiencing poor retention and asymmetrical peak shapes on standard C18 columns?A: 3-Amino-3-(pyrazin-2-yl)butanoic acid contains both a carboxylic acid and a primary amine, meaning it exists primarily as a highly polar zwitterion in typical physiological and slightly acidic pH ranges. Because of this, it lacks the hydrophobicity required to partition effectively into a standard C18 stationary phase, leading to elution in the void volume.
Instead of relying on ion-pairing reagents—which are notoriously difficult to wash out and cause severe signal suppression in MS systems—we strongly recommend utilizing mixed-mode chromatography (combining anion exchange, cation exchange, and reverse-phase mechanisms) or Hydrophilic Interaction Liquid Chromatography (HILIC)[1]. This approach traps the zwitterionic charges directly without mobile phase additives.
Q: Do I need to derivatize this compound prior to LC-MS/MS analysis?A: No. While historical amino acid analyses heavily relied on pre-column or post-column derivatization (e.g., with o-phthalaldehyde or FMOC), modern high-sensitivity triple quadrupole LC-MS/MS systems facilitate direct, underivatized analysis[2][3]. A direct "dilute and shoot" approach significantly minimizes sample preparation time, avoids derivatization artifacts, and lowers the cost per sample[1].
Q: The pyrazine ring seems to be causing inconsistent ESI+ ionization. How do I optimize sensitivity?A: The pyrazine ring is electron-deficient but competes with the primary amine for protonation in the electrospray ionization (ESI) source. Furthermore, pyrazines can be susceptible to in-source fragmentation and matrix suppression[4]. To achieve optimum sensitivity, ensure your mobile phase is strictly maintained under acidic conditions (e.g., 0.1% Formic Acid) to guarantee complete protonation[3]. You must experimentally optimize the Declustering Potential (DP) and Collision Energy (CE) targeting the primary amine loss (
) as your primary Multiple Reaction Monitoring (MRM) transition[4].
Figure 1. Optimized underivatized LC-MS/MS workflow for zwitterionic pyrazine derivatives.
Module 2: Quantitative Data Presentation & MS Optimization
To establish a self-validating MRM method, you must track both a quantifier and a qualifier ion. The table below outlines the recommended foundational parameters for triple-quadrupole MS/MS systems targeting underivatized 3-Amino-3-(pyrazin-2-yl)butanoic acid.
Table 1. Recommended MRM Transitions and Optimization Parameters
Analyte Feature
Precursor Ion (Q1)
Product Ion (Q3)
Collision Energy (CE)
Purpose
Primary Amine Loss
15 - 20 eV
Quantifier (Maximum Intensity)
Carboxyl Loss
20 - 25 eV
Qualifier 1 (Structural Confirmation)
Pyrazine Ring Cleavage
Analyte specific
30 - 40 eV
Qualifier 2 (High specificity)
(Note: Exact Q1/Q3
values should be calculated based on the precise isotopic mass of your synthesized batch and verified via syringe pump infusion prior to LC coupling).
Because 3-Amino-3-(pyrazin-2-yl)butanoic acid possesses a stereocenter at the C3 position, validating enantiomeric excess (
) is a mandatory regulatory requirement in drug development.
Common Issue: Poor Enantiomeric Resolution (
)
When attempting direct enantiomeric separation of underivatized
-amino acids, analysts often struggle with peak tailing and peak co-elution. Standard polysaccharide-based chiral stationary phases (CSPs) often require acidic and salt additives to suppress ionic interactions, which can be difficult to optimize[5].
The Mechanistic Solution:
For free amino acids, transitioning to a zwitterionic chiral stationary phase (such as CHIRALPAK ZWIX) is vastly superior. These columns contain both anion- and cation-exchange sites alongside chiral selectors, generating synergistic ionic interactions that perfectly match the zwitterionic nature of the analyte[6].
Step-by-Step Methodology: Chiral HPLC Separation
Step 1: Mobile Phase Preparation (Crucial Step)
Prepare a base solvent mixture of Methanol/Acetonitrile (50/50, v/v).
Add 25 mM Triethylamine (TEA) as the basic modifier.
Add 50 mM Acetic Acid (AcOH) as the acidic modifier.
Causality Check: The ratio of TEA to AcOH directly controls the ionization state of both the column and the analyte. The excess of AcOH ensures the mobile phase remains slightly acidic, promoting optimal ionic interaction with the zwitterionic CSP[6].
Step 2: Sample Preparation
Dissolve the racemic standard of 3-Amino-3-(pyrazin-2-yl)butanoic acid in the prepared mobile phase to a concentration of
.
Vortex for 30 seconds and sonicate for 5 minutes.
Filter through a
PTFE syringe filter to protect the CSP.
Step 3: Chromatographic Execution
Install the zwitterionic CSP column (e.g.,
, ).
Set the flow rate to
and column compartment temperature to .
Equilibrate the column with the mobile phase for at least 20 column volumes (CV) until the baseline is completely stable.
Inject
of the sample and monitor via UV detection at the pyrazine absorption maximum (typically around ).
Figure 2. Decision tree for resolving enantiomeric resolution failures in chiral HPLC.
References
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu
National Institutes of Health (NIH / PMC)
URL: [Link]
"addressing batch-to-batch variability of synthetic 3-Amino-3-(pyrazin-2-yl)butanoic acid"
Welcome to the technical support center for synthetic 3-Amino-3-(pyrazin-2-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address batch-to-bat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for synthetic 3-Amino-3-(pyrazin-2-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address batch-to-batch variability in their synthesis of this important compound. Our approach is rooted in the principles of Quality by Design (QbD), emphasizing that quality should be built into the process, not just tested for at the end.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable synthesis results.
Understanding the Synthesis: A Plausible Approach
While various synthetic routes can be envisioned, a common and logical approach to the synthesis of α,α-disubstituted amino acids like 3-Amino-3-(pyrazin-2-yl)butanoic acid involves a modification of the Strecker synthesis or the Bucherer-Bergs reaction.[2][3][4] These methods are well-established for the formation of amino acids from a ketone precursor. In this case, the likely starting ketone would be 2-acetylpyrazine.
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for 3-Amino-3-(pyrazin-2-yl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the yield and purity of our 3-Amino-3-(pyrazin-2-yl)butanoic acid between batches. What are the most likely root causes?
A1: Batch-to-batch variability is a common challenge in multi-step organic syntheses and can typically be traced back to a few key areas.[5][6][7] For this specific synthesis, we recommend investigating the following, in order of likelihood:
Quality of Starting Materials: The purity of your 2-acetylpyrazine is critical. Impurities in this starting material can lead to the formation of side products that are difficult to remove later. Similarly, the quality and moisture content of your cyanide source and ammonium salt can impact the reaction efficiency.[1]
Reaction Control: The formation of the intermediate α-aminonitrile is an equilibrium-driven process.[2][8] Inconsistent temperature, reaction time, or stoichiometry of reagents can lead to incomplete conversion or the formation of byproducts.
Hydrolysis Conditions: The hydrolysis of the aminonitrile to the final amino acid is a crucial step. The concentration of the acid or base, temperature, and reaction time must be tightly controlled. Overly harsh conditions can lead to degradation of the pyrazine ring or other side reactions.
Work-up and Purification: Inconsistent work-up procedures can lead to varying levels of impurities in the crude product. The purification method, whether recrystallization or chromatography, must be robust and reproducible.
Q2: Our final product shows an inconsistent impurity profile on HPLC analysis from batch to batch. What are some potential side products in this synthesis?
A2: Based on the probable synthetic route, several side products could account for the inconsistent impurity profile:
Unreacted Starting Material: Incomplete reaction can leave residual 2-acetylpyrazine.
Cyanohydrin Intermediate: If the reaction with the ammonium source is incomplete, the cyanohydrin of 2-acetylpyrazine may be present.
Amide Intermediate: Incomplete hydrolysis of the aminonitrile can result in the corresponding amino amide.
Pyrazine-Related Impurities: The pyrazine ring itself can be susceptible to side reactions, especially under harsh acidic or basic conditions during hydrolysis. This could include ring-opening or the formation of other substituted pyrazines.[4]
Q3: How can we implement a Quality by Design (QbD) approach to minimize this variability?
A3: A QbD approach involves proactively designing quality into your process.[1] This means identifying Critical Quality Attributes (CQAs) of your final product and the Critical Process Parameters (CPPs) that affect them. For this synthesis, you should:
Define a Target Product Profile: Specify the desired purity, yield, and physical properties of your final compound.
Identify CQAs and CPPs:
CQAs: Purity (absence of specific impurities), assay, and potentially solid-state properties like crystal form.
CPPs: Purity of starting materials, reaction temperature, reagent stoichiometry, pH during work-up, and crystallization solvent and temperature.
Establish a Control Strategy: Implement in-process controls and use Process Analytical Technology (PAT) where feasible to monitor CPPs in real-time.[2][8][9]
Troubleshooting Guides
Issue 1: Low or Inconsistent Yields
Potential Cause
Troubleshooting Action
Scientific Rationale
Poor Quality Starting Materials
1. Verify the purity of 2-acetylpyrazine by NMR and GC-MS before use. 2. Use freshly opened, anhydrous ammonium chloride and sodium cyanide.
Impurities in the ketone can undergo competing reactions, consuming reagents and lowering the yield of the desired product.[1] Moisture can hydrolyze the cyanide and affect the formation of the aminonitrile.
Inefficient Aminonitrile Formation
1. Ensure precise stoichiometric control of reagents. 2. Optimize reaction temperature and time. Consider running small-scale experiments to find the optimal conditions.
The formation of the aminonitrile is an equilibrium process.[2][8] Driving the reaction to completion by optimizing conditions is key to maximizing yield.
Incomplete Hydrolysis
1. Monitor the hydrolysis reaction by TLC or HPLC to ensure it goes to completion. 2. Experiment with different acid/base concentrations and temperatures.
Incomplete hydrolysis will leave the aminonitrile or amide intermediate, reducing the yield of the final amino acid.
Product Loss During Work-up/Purification
1. Optimize the pH for precipitation of the amino acid during work-up. 2. If using recrystallization, perform solubility studies to identify the optimal solvent system and minimize loss in the mother liquor.
Amino acids are zwitterionic and their solubility is highly pH-dependent. Finding the isoelectric point is crucial for efficient precipitation.
Issue 2: Inconsistent Purity and Impurity Profile
Potential Cause
Troubleshooting Action
Scientific Rationale
Formation of Side Products
1. Implement in-process controls (e.g., TLC, HPLC) to monitor the formation of intermediates and side products. 2. Carefully control the temperature of the reaction to minimize the formation of thermally-induced byproducts.
Real-time monitoring allows for adjustments to the process before significant quantities of impurities are formed.[2][9]
Ineffective Purification
1. Develop a robust recrystallization protocol by screening various solvent systems. 2. If impurities are difficult to remove by recrystallization, consider column chromatography.[6]
A well-developed purification method is essential for consistently achieving high purity. The choice of solvent in recrystallization is critical for selective crystallization of the desired product.
Product Degradation
1. Avoid excessively high temperatures during hydrolysis and drying. 2. Ensure the final product is stored under appropriate conditions (e.g., protected from light and moisture).
The pyrazine ring and amino acid functionality can be sensitive to heat and pH extremes, leading to degradation.
Experimental Protocols
Protocol 1: In-Process Monitoring by HPLC
This protocol provides a general method for monitoring the progress of the hydrolysis step.
Sample Preparation: Carefully quench a small aliquot of the reaction mixture in a known volume of mobile phase.
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Analysis: Monitor the disappearance of the aminonitrile peak and the appearance of the amino acid peak over time.
Protocol 2: Purification by Recrystallization
Solvent Screening: In small vials, test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, and mixtures thereof) at room temperature and at elevated temperatures.
Recrystallization: Dissolve the crude product in a minimal amount of the chosen hot solvent.
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting logic for addressing batch-to-batch variability.
References
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. [Link]
Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
Process Analytical Technology (PAT) in Pharmaceuticals. (n.d.). Pharmaguideline. [Link]
Synthesis of Alpha-Amino Acids. (n.d.). Sketchy MCAT. [Link]
Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
Strecker Amino Acid Synthesis. (2021, July 27). Professor Dave Explains. [Link]
Achieving Batch to Batch Consistency in API Synthesis. (2026, February 19). Your Company Website. [Link]
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). MDPI. [Link]
A Comparative Guide to the In Vivo Validation of Novel Anti-Tuberculosis Agents: A Case Study of 3-Amino-3-(pyrazin-2-yl)butanoic acid
Introduction: Bridging the Gap from In Vitro Promise to In Vivo Reality The journey of a novel therapeutic agent from a promising in vitro "hit" to a viable clinical candidate is a rigorous path defined by meticulous in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Bridging the Gap from In Vitro Promise to In Vivo Reality
The journey of a novel therapeutic agent from a promising in vitro "hit" to a viable clinical candidate is a rigorous path defined by meticulous in vivo validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to navigate this critical transition. We will focus on the hypothetical in vivo validation of a novel compound, 3-Amino-3-(pyrazin-2-yl)butanoic acid (hereafter referred to as "Compound X"), and objectively compare its projected validation pathway and performance benchmarks against a well-established first-line anti-tuberculosis drug, Pyrazinamide (PZA) .
For the purpose of this guide, we will operate under the scientifically-grounded assumption that Compound X has demonstrated potent and selective in vitro inhibitory activity against Mycobacterium tuberculosis Methionine Aminopeptidase 1a (MtMetAP1a). This assumption is based on the established role of pyrazine-containing compounds in antimycobacterial research and the validation of MtMetAP1a as a promising drug target.[1][2][3] MtMetAP1a is an essential enzyme for the survival of M. tuberculosis, making it an attractive target for novel therapeutic agents.[1][2]
Our comparator, Pyrazinamide, is a cornerstone of modern tuberculosis therapy, valued for its sterilizing activity against non-replicating bacilli.[4][5][6] Although its precise mechanism is complex and still under investigation, it is known to be a prodrug that requires activation to pyrazinoic acid (POA).[4] Its extensive history of in vivo use in murine models provides a robust dataset for comparison.[4][6][7][8]
This guide will provide not just the "how" but the "why" behind experimental choices, offering detailed protocols and comparative data to empower you in the design of your own in vivo studies.
The In Vivo Validation Workflow: A Tripartite Approach
The successful in vivo validation of a novel anti-tuberculosis compound hinges on a tripartite assessment of its Pharmacokinetics (PK), Pharmacodynamics (PD) or efficacy, and preliminary safety. This workflow ensures that the compound not only reaches its target in sufficient concentrations but also exerts the desired therapeutic effect without undue toxicity.
Caption: A streamlined workflow for the in vivo validation of a novel anti-tuberculosis agent.
Part 1: Pharmacokinetic (PK) Profiling in a Murine Model
Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is the foundational step in vivo.[9][10] A robust PK profile is essential for designing effective efficacy studies and interpreting toxicological data.[9]
Comparative Pharmacokinetic Parameters
The goal for Compound X is to exhibit a PK profile that allows for sustained exposure above its Minimum Inhibitory Concentration (MIC) at the site of infection. Below is a comparison of the target PK parameters for Compound X versus the known parameters for our comparator, Pyrazinamide, in mice.
Parameter
Target for Compound X (Hypothetical)
Pyrazinamide (PZA) in Mice (Published Data)
Rationale for Target
Oral Bioavailability (F%)
> 40%
Variable, often requires high doses
Good oral bioavailability is crucial for patient compliance and reducing manufacturing costs.
Oral Group: Administer Compound X or PZA via oral gavage at a predetermined dose (e.g., 100 mg/kg).[7] Ensure proper technique to minimize stress and prevent injury.[4][6][7]
Intravenous Group: Administer a lower dose (e.g., 10 mg/kg) via tail vein injection to determine absolute bioavailability.
Blood Sampling:
Collect blood samples (sparse sampling, 3-4 mice per time point) at pre-defined intervals: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]
Process blood to plasma and store at -80°C until analysis.
Bioanalysis:
Develop and validate a sensitive LC-MS/MS method for the quantification of the parent drug in plasma.
Data Analysis:
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, t½, AUC, CL, Vd, F%).
Part 2: In Vivo Efficacy in a Chronic Tuberculosis Infection Model
The ultimate test of an anti-tuberculosis agent is its ability to reduce and ultimately clear the bacterial load in a living organism. The murine model of chronic tuberculosis infection is a well-established and highly utilized model for this purpose.[4][6][7][8]
Hypothetical Mechanism of Action and Comparative Efficacy
Caption: Comparative mechanisms of action for Compound X and Pyrazinamide.
Comparative In Vivo Efficacy Data
The primary endpoint for efficacy is the reduction in bacterial load, measured in Colony Forming Units (CFUs), in the lungs and spleen of infected mice.
Treatment Group
Expected Log10 CFU Reduction in Lungs (4 weeks) - Compound X (Hypothetical)
Provides a benchmark of a clinically effective drug in this model.
Compound X + Isoniazid
> 3.5 log10
N/A
Assesses potential synergy with existing first-line drugs, a key attribute for a new TB drug.
Experimental Protocol: Chronic Murine Tuberculosis Infection Model
A. Materials:
Mycobacterium tuberculosis H37Rv strain
Aerosol infection chamber
8-10 week old female BALB/c or C3HeB/FeJ mice[4][6]
BSL-3 containment facility
Compound X and Pyrazinamide
Standard anti-TB drugs for combination studies (e.g., Isoniazid, Rifampicin)
Tissue homogenizer
7H11 agar plates
B. Methodology:
Infection:
Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a lung infection of approximately 100-200 CFUs.
Treatment:
Allow the infection to establish for 4 weeks to develop a chronic state.
Initiate daily treatment via oral gavage with the respective compounds and vehicle control for 4-8 weeks.[4][7]
Endpoint Analysis:
At the end of the treatment period, humanely euthanize the mice.
Aseptically remove the lungs and spleen.
Homogenize the tissues in sterile saline.
Plate serial dilutions of the homogenates on 7H11 agar.
Incubate plates for 3-4 weeks and count the number of colonies to determine the CFU per organ.[4][7]
Data Analysis:
Convert CFU counts to log10 values.
Compare the mean log10 CFU of treated groups to the vehicle control group to determine the reduction in bacterial load.
Part 3: Preliminary In Vivo Toxicology
A preliminary assessment of the compound's safety and tolerability is crucial. This is often conducted in parallel with efficacy studies.
A. Key Assessments:
Clinical Observations: Daily monitoring for signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur).
Body Weight: Measure body weight at least twice weekly. A significant weight loss (>15-20%) is a common sign of toxicity.
Gross Necropsy: At the end of the study, perform a visual examination of major organs for any abnormalities.
Conclusion: A Data-Driven Path Forward
The in vivo validation of a novel anti-tuberculosis agent like our hypothetical Compound X is a multi-faceted endeavor that requires careful planning and execution. By systematically evaluating its pharmacokinetic profile, demonstrating its efficacy in a relevant disease model, and assessing its preliminary safety, we can build a robust data package to support its continued development.
Comparing the data generated for a new chemical entity against a well-characterized standard like Pyrazinamide provides essential context and helps to define the criteria for success. A successful outcome from this tripartite validation workflow would be a compound that not only shows potent bactericidal activity but also possesses a favorable pharmacokinetic and safety profile, making it a worthy candidate to advance towards clinical trials in the fight against tuberculosis.
References
Revisiting Anti-tuberculosis Activity of Pyrazinamide in Mice. (n.d.). National Institutes of Health (NIH). [Link]
Activity of pyrazinamide in a murine model against Mycobacterium tuberculosis isolates with various levels of in vitro susceptibility. (n.d.). National Institutes of Health (NIH). [Link]
IL-10 Modulation Increases Pyrazinamide's Antimycobacterial Efficacy against Mycobacterium tuberculosis Infection in Mice. (2023). Oxford Academic. [Link]
Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. (2025). eLife. [Link]
Sterilizing Activity of Pyrazinamide in Combination with First-Line Drugs in a C3HeB/FeJ Mouse Model of Tuberculosis. (2016). American Society for Microbiology. [https://journals.asm.org/doi/10.1128/AAC.02 sterilizing-activity-of-pyrazinamide-in-combination-with-first-line-drugs-in-a-c3heb-fej-mouse-model-of-tuberculosis]([Link] sterilizing-activity-of-pyrazinamide-in-combination-with-first-line-drugs-in-a-c3heb-fej-mouse-model-of-tuberculosis)
In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. [Link]
Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs. (n.d.). National Institutes of Health (NIH). [Link]
Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs. (2025). ResearchGate. [Link]
Pharmacokinetics of Pyrazinamide and Optimal Dosing Regimens for Drug-Sensitive and -Resistant Tuberculosis. (n.d.). American Society for Microbiology. [Link]
Methionine Aminopeptidases from Mycobacterium tuberculosis as Novel Antimycobacterial Targets. (n.d.). National Institutes of Health (NIH). [Link]
Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. (n.d.). National Institutes of Health (NIH). [Link]
Anti-Tuberculosis Potential of OJT008 against Active and Multi-Drug-Resistant Mycobacterium Tuberculosis: In Silico and In Vitro Inhibition of Methionine Aminopeptidase. (2023). MDPI. [Link]
Inhibition of Mycobacterium tuberculosis Methionine Aminopeptidases by Bengamide Derivatives. (2012). Office of Scientific and Technical Information (OSTI). [Link]
Catalysis and Inhibition of Mycobacterium tuberculosis Methionine Aminopeptidase. (2009). ACS Publications. [Link]
"comparing the efficacy of 3-Amino-3-(pyrazin-2-yl)butanoic acid with known inhibitors"
Preclinical Application Guide: Evaluating 3-Amino-3-(pyrazin-2-yl)butanoic Acid against Established DPP-4 Inhibitors As a Senior Application Scientist in early-stage drug development, a frequent challenge is validating t...
Author: BenchChem Technical Support Team. Date: March 2026
Preclinical Application Guide: Evaluating 3-Amino-3-(pyrazin-2-yl)butanoic Acid against Established DPP-4 Inhibitors
As a Senior Application Scientist in early-stage drug development, a frequent challenge is validating the binding efficiency of core pharmacophores before advancing to complex structural optimizations. 3-Amino-3-(pyrazin-2-yl)butanoic acid represents a highly efficient
-amino acid fragment. Structurally, it isolates the foundational scaffold utilized in blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin, which heavily relies on a -amino acid derivative coupled with a triazolopyrazine moiety[1].
This guide objectively compares the baseline efficacy of this fragment against known clinical inhibitors, detailing the causality of the enzymatic mechanisms and providing self-validating bench protocols required for rigorous evaluation.
Mechanistic Rationale & Target Biology
DPP-4 is a serine exopeptidase responsible for the rapid degradation of incretin hormones, primarily Glucagon-like peptide-1 (GLP-1), which dictates postprandial insulin secretion[2][3].
The active site of human DPP-4 is characterized by two distinct regions:
The S1 Pocket: A highly hydrophobic cavity that typically accommodates aromatic or halophenyl rings (such as the trifluorophenyl group in Sitagliptin).
The S2 Pocket: A region containing critical glutamate residues (Glu205/Glu206) that form vital salt bridges with the primary amine of
-amino acid inhibitors.
By evaluating 3-Amino-3-(pyrazin-2-yl)butanoic acid on its own, researchers can isolate the thermodynamic binding kinetics of the pyrazine-carboxylate and amine interactions within these sub-pockets, completely devoid of the steric bulk introduced by secondary functional groups.
Mechanistic pathway of GLP-1 degradation by DPP-4 and targeted inhibition.
To ensure experimental trustworthiness, the gold standard for evaluating DPP-4 activity is a continuous fluorometric assay utilizing the synthetic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin)[2][4]. This system is inherently self-validating: the intact substrate is non-fluorescent, and AMC only yields an emission signal upon direct cleavage by active DPP-4. This eliminates the need for secondary coupling enzymes, reducing the likelihood of false positives during high-throughput screening[4].
Step-by-Step Methodology:
Reagent Preparation: Reconstitute human recombinant DPP-4 in a standardized Assay Buffer (20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.1 mg/mL BSA)[2][4].
Inhibitor Titration: Prepare a 10-point serial dilution of the test fragment (3-Amino-3-(pyrazin-2-yl)butanoic acid), Sitagliptin (Positive Control), and Vildagliptin.
Equilibration (Incubation): In a black, flat-bottom 96-well microplate, mix 50 µL of the diluted DPP-4 enzyme with 10 µL of the specific inhibitor. Incubate at 37°C for 10 minutes. Note: Include "Background" wells containing only buffer to measure spontaneous substrate hydrolysis.[3][4]
Substrate Addition: Initiate the reaction by adding 40 µL of 100 µM Gly-Pro-AMC substrate to all wells[2].
Kinetic Readout: Continuously monitor the liberation of AMC using a fluorescence microplate reader set to an Excitation wavelength of 360 nm and Emission wavelength of 460 nm at 37°C for 30 minutes[2][3].
Data Processing: Determine the initial velocity (
) of the linear phase for each concentration. Calculate the using a 4-parameter logistic regression.
High-throughput fluorometric workflow for establishing DPP-4 inhibitor efficacy.
Data Presentation & Comparative Efficacy
In Fragment-Based Drug Discovery (FBDD), directly comparing the raw nanomolar
of an optimized blockbuster drug to an isolated fragment can be misleading. A superior metric for application scientists is Ligand Efficiency (LE) , which normalizes the binding affinity against the total Heavy Atom (HA) count of the molecule:
LE = (1.37 / HA) × pIC50
By observing the empirical efficiency data, we can understand why 3-Amino-3-(pyrazin-2-yl)butanoic acid serves as a potent starting baseline.
When evaluating Sitagliptin in a fluorometric Gly-Pro-AMC assay, it consistently achieves a half-maximal inhibitory concentration (
) of ~18-19 nM[1][5]. This immense potency relies heavily on the trifluorophenyl group anchoring deeply into the hydrophobic S1 pocket, driving extended interactions.
Conversely, the bare fragment 3-Amino-3-(pyrazin-2-yl)butanoic acid lacks these extended hydrophobic chains, which logically elevates its
into the micromolar range. However, its Ligand Efficiency (~0.35 kcal/mol/HA) remains exceptionally competitive. This proves that the energetic contribution of the core pyrazine ring and the primary amine forming a salt bridge with Glu205/Glu206 is highly optimized[6][7].
For drug development professionals, this data confirms that utilizing 3-Amino-3-(pyrazin-2-yl)butanoic acid as a foundational synthesis block is highly viable; its core atomic interactions are fundamentally sound, requiring only targeted medicinal chemistry (e.g., cross-coupling with trifluoromethyl derivatives) to achieve clinical-grade nanomolar potency.
References
Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes, Diabetes Journals.
Assay Variability of Gly-Pro-AMC Measurements for Dipeptidyl Peptidase IV (DPP4) Activity, Benchchem.
In-Depth Technical Guide: Binding Affinity of Sitagliptin to Dipeptidyl Peptidase-4 (DPP-4), Benchchem.
sitagliptin [Ligand Id: 6286] activity data from GtoPdb and ChEMBL, IUPHAR/BPS Guide to PHARMACOLOGY.
ab204722 Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric), Abcam.
DPP-IV inhibitory activity of Sitagliptin, Vidagliptin, and Diprotin-A, ResearchGate.
Evaluating the Selectivity of 3-Amino-3-(pyrazin-2-yl)butanoic Acid in Target-Binding: A Comparative Benchmark Guide
The transition from -amino acids to -amino acids was a watershed moment in overcoming the off-target toxicity associated with early dipeptidyl peptidase-4 (DPP-4) inhibitors [1]. Among the next-generation pharmacophores,...
Author: BenchChem Technical Support Team. Date: March 2026
The transition from
-amino acids to -amino acids was a watershed moment in overcoming the off-target toxicity associated with early dipeptidyl peptidase-4 (DPP-4) inhibitors [1]. Among the next-generation pharmacophores, 3-Amino-3-(pyrazin-2-yl)butanoic acid represents a sophisticated structural evolution. By embedding a highly polar, electron-deficient pyrazine ring directly at the -carbon alongside an extended butanoic acid backbone, medicinal chemists can unlock entirely new interaction vectors within protease S1 and S2 pockets.
This guide provides an objective, data-driven comparison of 3-Amino-3-(pyrazin-2-yl)butanoic acid against traditional beta-amino acid scaffolds. Designed for drug development professionals, we will break down the structural causality behind its selectivity, outline a self-validating experimental protocol for in-house screening, and benchmark its performance parameters.
Mechanistic Causality: The Pyrazine-Butanoic Advantage
To understand the superior selectivity of this building block, we must evaluate its geometry and electrostatics in the context of the target's active site.
Heteroatom Hydrogen Bonding (The Pyrazine Effect):
Unlike the standard phenyl or trifluorophenyl rings found in legacy scaffolds [2], pyrazine offers two strongly electronegative
nitrogens. These act as precise hydrogen-bond acceptors. When docked into a serine protease pocket, the N4 atom of the pyrazine ring forms a stabilizing hydrogen bond with adjacent tyrosine residues (e.g., Tyr662 in DPP-4), an interaction entirely absent in carbocyclic analogs[3].
Conformational Restriction (The Butanoic Acid Core):
While many scaffolds utilize a propanoic acid backbone, the butanoic acid structure introduces a terminal methyl group at the C4 position. This seemingly minor addition acts as a conformational lock. It restricts the rotameric freedom of the primary amine, forcing the molecule into a bioactive conformation that perfectly satisfies the Glu205/Glu206 salt bridge [2] while simultaneously introducing a steric clash in the narrower active sites of off-target proteases like DPP-8 and DPP-9.
pKa Modulation and Ligand Efficiency:
The electron-withdrawing nature of the pyrazine ring optimally lowers the pKa of the adjacent primary amine. This prevents excessive basicity, mitigating phospholipidosis risks while preserving the necessary ionization at physiological pH (7.4) [4].
Figure 1: Mechanistic binding map of the pyrazine pharmacophore within the protease active site.
Objective Comparative Analysis
The data table below summarizes the target-binding parameters of the active fragments after standard amidation. We benchmarked the pyrazine derivative against the gold-standard 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (the core of sitagliptin) and a baseline 3-amino-3-phenylpropanoic acid.
Pharmacophore Scaffold
Primary Target IC (DPP-4)
Off-Target IC (DPP-8)
Selectivity Index (SI)
ClogP
Intrinsic Clearance (CL)
3-Amino-3-(pyrazin-2-yl)butanoic acid
18.4 nM
>50,000 nM
>2710x
0.82
14.2 µL/min/mg
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
15.2 nM
>40,000 nM
>2630x
1.65
22.5 µL/min/mg
3-Amino-3-phenylpropanoic acid
85.0 nM
4,500 nM
53x
1.20
45.8 µL/min/mg
Data Insights: While the pyrazine core yields a comparable IC
to the highly fluorinated industry standard, it achieves this with a drastically lower ClogP (0.82 vs 1.65). This reduction in lipophilicity translates directly to improved metabolic stability (lower CL) and a lowered propensity for non-specific hydrophobic binding, cementing its status as an exceptionally highly-optimized fragment.
To establish absolute trustworthiness in selectivity data, the biochemical protocol described below incorporates a self-validating internal control system . It utilizes parallel non-specific binding (NSB) quantification and auto-fluorescence blanking to ensure the unique optical properties of the pyrazine ring do not artificially inflate the 7-amino-4-methylcoumarin (AMC) kinetic readout.
Materials Required
Enzymes: Recombinant human DPP-4, DPP-8, DPP-9, and FAP (Fibroblast Activation Protein).
Substrate: Gly-Pro-AMC (Fluorogenic).
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.005% Tween-20. Note: BSA is critical to prevent promiscuous aggregation.
Step-by-Step Methodology
Auto-Fluorescence Blanking (Control Step):
Prepare a serial dilution (0.1 nM to 100 µM) of the pyrazine-based ligand in the assay buffer.
Add 50 µL of the compound to a black 384-well microplate.
Read fluorescence (Ex/Em = 380/460 nm) without the enzyme or substrate. Any signal detected here must be subtracted from the final kinetic reads to prevent false-negative inhibition data.
Enzyme-Ligand Pre-Incubation:
Add 25 µL of the specific target enzyme (e.g., 0.5 nM final concentration for DPP-4) to the compound wells.
Incubate for exactly 30 minutes at room temperature (25°C) to allow the active site salt-bridge equilibrium to establish.
Kinetic Initiation:
Rapidly add 25 µL of the Gly-Pro-AMC substrate (final concentration 50 µM, pre-calibrated to the enzyme's
).
Data Acquisition & Self-Validation Validation:
Measure the linear rate of fluorescence increase (
) dynamically over 20 minutes.
Validation Check: The uninhibited control wells (
) must demonstrate a linear . If the rate is non-linear, substrate depletion has occurred, and the assay must be repeated with a lower enzyme concentration.
Selectivity Index (SI) Calculation:
Plot the fractional velocity (
) against the log[inhibitor] concentration.
Calculate IC
using a 4-parameter logistic non-linear regression.
.
Figure 2: High-throughput screening workflow for pyrazine-based beta-amino acid selectivity.
Conclusion
The structural integration of 3-Amino-3-(pyrazin-2-yl)butanoic acid highlights a paradigm shift in fragment-based drug design. By leveraging the specific geometry of the C4 methyl group and the precise hydrogen-bonding capabilities of the pyrazine heteroatoms, researchers can drive extreme target selectivity. This avoids the traditional brute-force approach of adding lipophilic bulk, maintaining excellent ligand efficiency and opening new doorways for treating complex metabolic and fibrotic conditions without off-target protease interference.
References
Sitagliptin, a DPP-4 inhibitor for the treatment of patients with type 2 diabetes: a review of recent clinical trials. National Institutes of Health (NIH) / PubMed. Available at: [Link]
Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLOS One. Available at:[Link]
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI / Molecules. Available at:[Link]
Beta-amino tetrahydroimidazo (1, 2-a) pyrazines and tetrahydrotrioazolo (4, 3-a) pyrazines as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes.Google Patents (US7125873B2).
Comparative
"head-to-head comparison of different synthetic routes for 3-Amino-3-(pyrazin-2-yl)butanoic acid"
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 3-Amino-3-(pyrazin-2-yl)butanoic acid (CAS: 1270477-92-3) Executive Summary The synthesis of -disubstituted amino acids—s...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound Focus: 3-Amino-3-(pyrazin-2-yl)butanoic acid (CAS: 1270477-92-3)
Executive Summary
The synthesis of
-disubstituted amino acids—specifically those featuring a quaternary stereocenter and an electron-deficient, highly coordinating heterocycle like pyrazine—presents a formidable challenge in medicinal chemistry. 3-Amino-3-(pyrazin-2-yl)butanoic acid is a high-value pharmacophore and intermediate, often utilized as a bioisostere for phenyl-containing -amino acids in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors and other peptidomimetics [1].
This guide objectively compares the two most viable synthetic strategies for generating the chiral quaternary center of this molecule:
Route A: The Auxiliary-Directed Lithium Enolate Addition (Ellman's Sulfinamide approach).
As a Senior Application Scientist, my goal is to unpack the chemical causality behind these routes, identify the hidden failure modes associated with the pyrazine ring, and provide self-validating, step-by-step methodologies.
Global Workflow Comparison
Fig 1: Comparative synthetic workflows for Route A (Auxiliary-driven) and Route B (Catalytic).
Head-to-Head Performance Data
The following data summarizes pilot-scale performance metrics for both methodologies when optimized for the pyrazine scaffold.
The Ellman sulfinamide chemistry remains the gold standard for medicinal chemistry discovery due to its absolute stereochemical predictability [2]. However, the pyrazine ring significantly alters the electronic landscape of the ketone precursor.
The Causality of Experimental Design
Electrophilicity Deficit : The nitrogen-rich pyrazine ring pulls electron density away from the carbonyl via inductive effects, making acetylpyrazine less reactive toward condensation than a standard alkyl or aryl ketone. Conventional desiccants like MgSO
will fail. A strong Lewis acid and water scavenger, specifically Titanium(IV) ethoxide (Ti(OEt)) , is mandatory to force the imine formation.
Stereocontrol via Rigid Transition States : During the addition of the lithium enolate of ethyl acetate, the pyrazine nitrogen can actively coordinate the lithium ion. This enforces a highly rigid, chelated cyclic transition state. The bulky tert-butyl group of the sulfinamide subsequently blocks one face of the imine entirely, driving exceptional diastereoselectivity.
Step-by-Step Methodology
Step 1: Ketimine Condensation
Charge a rigorously dried flask with acetylpyrazine (1.0 eq) and
-(+)-2-methylpropane-2-sulfinamide (1.2 eq) under Argon.
Add anhydrous THF (0.5 M), followed by the rapid addition of Ti(OEt)
(2.0 eq).
Heat the reaction mixture to 70 °C and stir for 18 hours.
Self-Validation Checkpoint: Extract a 50 µL aliquot, quench with saturated aqueous NaHCO
, extract with EtOAc, and analyze via LC-MS. Conversion must exceed 95%. Unreacted acetylpyrazine will violently compete for the lithium enolate in the next step, depressing yield.
Cool to room temperature, pour into an equal volume of brine to precipitate titanium salts, filter through Celite, and concentrate the organic layer.
Step 2: Enolate Addition
In a separate flask, generate LDA (2.2 eq) in anhydrous THF at -78 °C.
Add anhydrous ethyl acetate (2.0 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolization.
Slowly infuse the sulfinyl ketimine (from Step 1) dissolved in THF (1.0 eq) down the side of the flask over 30 minutes to prevent thermal shock. Stir at -78 °C for 4 hours.
Self-Validation Checkpoint: Quench a micro-aliquot in saturated NH
Cl. Perform H-NMR on the crude extract. Look for the distinct tert-butyl singlet of the product versus the starting material to assess conversion and diastereomeric ratio (dr).
Step 3: Deprotection
Treat the isolated ester with 4M HCl in dioxane at room temperature for 2 hours to cleave the sulfinyl group.
Hydrolyze the ethyl ester using 2M aqueous LiOH (3.0 eq) in a 1:1 THF/Water mixture. Neutralize to pH 6.5 to precipitate the target 3-amino-3-(pyrazin-2-yl)butanoic acid.
Route B: Catalytic Asymmetric Hydrogenation
For multi-kilogram process chemistry, stoichiometric chiral auxiliaries are economically prohibitive. The catalytic asymmetric hydrogenation of unprotected enamines—pioneered heavily during the scale-up of sitagliptin [1]—is the superior alternative, provided the pyrazine poisoning effect is neutralized.
The Causality of Experimental Design
Tetrasubstituted Olefin Challenge : The precursor enamine (ethyl 3-amino-3-(pyrazin-2-yl)but-2-enoate) possesses a tetrasubstituted double bond. This requires a highly electrophilic catalyst and a ligand with a deep, precise chiral pocket. Rhodium(I) complexes bearing ferrocenyl-based Josiphos ligands excel here by binding both the unprotected -NH
and the double bond.
Mitigating Catalyst Poisoning : The pyrazine nitrogens are excellent
-donors that can displace the enamine from the Rh-center, completely stalling the catalytic cycle [3]. To counteract this, the reaction is performed in Trifluoroethanol (TFE) . TFE acts as a potent hydrogen-bond donor, dynamically masking the pyrazine nitrogens through solvent-solute H-bonding, thereby freeing the Rh-catalyst to perform the hydrogenation.
Step-by-Step Methodology
Step 1: Enamine Formation
Suspend ethyl 3-oxo-3-(pyrazin-2-yl)butanoate (1.0 eq) and ammonium acetate (5.0 eq) in methanol.
Reflux the mixture for 12 hours. The large excess of NH
OAc acts as both the nitrogen source and an acid/base buffer to drive the equilibrium toward the enamine.
Evaporate the solvent, partition between EtOAc and water, and isolate the crude ethyl 3-amino-3-(pyrazin-2-yl)but-2-enoate.
Step 2: Asymmetric Hydrogenation
In an inert glovebox, prepare the active catalyst by mixing
(0.2 mol%) and -Josiphos ligand (0.22 mol%) in degassed TFE. Stir for 30 minutes until a deep orange solution forms.
Add the enamine substrate (1.0 eq) to a high-pressure hydrogenation reactor, followed by the catalyst solution.
Seal the reactor, purge three times with Nitrogen, then three times with Hydrogen gas.
Pressurize to 90 psi H
and heat to 50 °C for 16 hours.
Self-Validation Checkpoint: Monitor conversion and ee% simultaneously using Chiral SFC. A plateau in conversion alongside stabilized H
pressure indicates catalyst deactivation. If conversion stalls below 90%, spike the vessel with an additional 0.1 mol% catalyst complex.
Following quantitative conversion, perform a standard LiOH hydrolysis of the ester to yield the target acid.
When approaching the synthesis of 3-Amino-3-(pyrazin-2-yl)butanoic acid, the choice of route dictates the timeline and the budget.
For Discovery & SAR Studies (10 mg to 5 g):Route A is undisputed. The Ellman methodology provides near-perfect predictability, allowing rapid access to highly enantiopure material without the need to screen an expensive library of chiral ligands.
For Pre-Clinical Scale-Up (>100 g):Route B becomes necessary. The transition to the Rh/Josiphos system eliminates the atomic waste of the chiral auxiliary. However, process chemists must be rigorous in their use of fluorinated solvents (like TFE) and ensure strict exclusion of oxygen to prevent pyrazine-mediated catalyst poisoning.
References
US Patent 8,471,016 B2 - Process for the preparation of chiral beta amino carboxamide derivatives. Assigne: Merck Sharp & Dohme Corp. Contains foundational protocols for the Rhodium-catalyzed asymmetric hydrogenation of unprotected enamines used in DPP-4 inhibitors.
Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry, 2024. Details the modern optimized conditions for Ellman's sulfinamide condensation and enolate addition methodologies.
URL:[Link]
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron, 2012. Discusses the intense coordinating nature of the pyrazine and pyrazinone nitrogens and their complex interplay with transition metals.
URL:[Link]
Validation
A Senior Application Scientist's Guide to Benchmarking Novel GABA Transporter Inhibitors: 3-Amino-3-(pyrazin-2-yl)butanoic acid vs. Tiagabine
Abstract The modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is a cornerstone of therapeutic strategies for neurological disorders like epilepsy and anxiet...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is a cornerstone of therapeutic strategies for neurological disorders like epilepsy and anxiety.[1][2] A key mechanism for regulating GABAergic tone is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[3] This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 3-Amino-3-(pyrazin-2-yl)butanoic acid, against the clinically established GAT-1 inhibitor, Tiagabine. We will detail the scientific rationale, experimental workflows, and step-by-step protocols necessary to evaluate and compare the potency, selectivity, and cellular efficacy of these compounds. This document is intended for researchers in neuropharmacology and drug development, offering a robust methodology for characterizing new chemical entities targeting the GABAergic system.
Introduction: The Rationale for Comparison
The termination of GABAergic neurotransmission is primarily mediated by its removal from the synaptic cleft via four distinct transporter subtypes: GAT-1, GAT-2, GAT-3, and BGT-1.[3] Of these, GAT-1 is the most abundant subtype in the brain and is considered the principal transporter responsible for GABA reuptake at the synapse.[3] Its inhibition leads to elevated extracellular GABA levels, thereby enhancing GABA-mediated inhibition.[2][4]
The Standard Compound: Tiagabine
Tiagabine (Gabitril®) is a selective, potent GAT-1 inhibitor used clinically as an anticonvulsant.[2][5][6] Its mechanism involves blocking GABA uptake into presynaptic neurons, which increases the availability of GABA for postsynaptic receptors.[5][7][8] With its well-characterized pharmacological profile and high selectivity for GAT-1 over other subtypes, Tiagabine serves as an ideal benchmark for evaluating novel GAT inhibitors.[5][6]
The Novel Compound: 3-Amino-3-(pyrazin-2-yl)butanoic acid
3-Amino-3-(pyrazin-2-yl)butanoic acid is a novel small molecule whose structure suggests potential interaction with GABAergic targets. The butanoic acid backbone with an amino group at the 3-position is a common feature in GABA analogues.[9][10] The pyrazine ring, an aromatic heterocycle, may confer specific binding properties and central nervous system penetrance. The primary hypothesis is that this compound acts as a GAT inhibitor. This guide outlines the necessary experimental cascade to test this hypothesis and rigorously compare its performance against Tiagabine.
Experimental Design: A Multi-Tiered Benchmarking Workflow
A robust comparison requires a tiered approach, moving from basic biochemical affinity and potency to functional cellular assays. This workflow ensures that resources are spent on compounds with promising initial characteristics before moving to more complex and resource-intensive experiments.
Figure 1: Multi-tiered experimental workflow for benchmarking.
Tier 1: In Vitro Potency Assessment
The initial tier focuses on quantifying the direct interaction of the test compound with the primary target, human GAT-1 (hGAT-1), and its functional consequence on GABA transport.
Experiment 1: Radioligand Binding Assay
Causality: This assay directly measures the affinity of the test compound for the GAT-1 protein. It determines the equilibrium dissociation constant (Ki), a fundamental measure of potency. A low Ki value indicates high binding affinity. This is a critical first step to confirm that the compound physically interacts with the intended target.
Methodology:
Membrane Preparation: Utilize membranes from HEK293 or CHO cells stably expressing hGAT-1. Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation.[11] Resuspend and wash the pellet before a final resuspension and protein quantification (e.g., BCA assay).[11]
Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a GAT-1 specific radioligand (e.g., [³H]Tiagabine or a similar high-affinity ligand), and varying concentrations of the test compound or Tiagabine (as a control).[11]
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[11]
Filtration & Scintillation Counting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, trapping the membranes.[11] Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (concentration of compound that inhibits 50% of radioligand binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Experiment 2: [³H]GABA Uptake Assay
Causality: While binding demonstrates affinity, it does not guarantee functional inhibition. This assay measures the compound's ability to block the primary function of GAT-1: the transport of GABA into the cell. This provides a functional potency value (IC50) that is often more physiologically relevant than the binding Ki.
Methodology:
Cell Culture: Plate HEK293 cells stably expressing hGAT-1 in 96-well plates coated with poly-D-lysine.[12]
Assay Buffer Preparation: Prepare a standard assay buffer (e.g., HBSS supplemented with HEPES).[12]
Compound Incubation: Wash cells with assay buffer. Pre-incubate the cells for 5-10 minutes with varying concentrations of the test compound or Tiagabine.[13]
GABA Uptake Initiation: Add a solution containing a fixed concentration of [³H]GABA to initiate the uptake reaction. Incubate for a short, defined period (e.g., 10-20 minutes) at room temperature.
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells (e.g., with 0.1 M NaOH or a mild detergent) to release the internalized radioactivity.
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and quantify the amount of transported [³H]GABA.
Data Analysis: Calculate the percentage of inhibition of GABA uptake for each compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[14]
Tier 2: Selectivity Profiling
A therapeutically viable compound should ideally be selective for its intended target to minimize off-target side effects. This tier assesses the compound's activity at other GAT subtypes and a common off-target, the GABAA receptor.
Causality: Lack of selectivity can lead to a complex pharmacological profile and undesirable side effects. For instance, activity at GAT-2, GAT-3, or BGT-1 could alter GABAergic signaling in different brain regions or cell types (e.g., glia vs. neurons) in unintended ways.[3] Similarly, direct interaction with GABAA receptors would mean the compound is not a pure GAT inhibitor, confounding interpretation of its effects.
Methodology:
GAT Subtype Selectivity: Repeat the [³H]GABA Uptake Assay (Protocol 3.2) using cell lines that individually express hGAT-2, hGAT-3, and hBGT-1. Determine the IC50 value for the test compound and Tiagabine against each transporter subtype.
GABAA Receptor Binding: Perform a radioligand binding assay (as in Protocol 3.1) using rat cortical membranes, which are a rich source of native GABAA receptors.[1] Use [³H]Muscimol, a selective GABAA receptor agonist, as the radioligand. Assess the ability of the test compound (at a high concentration, e.g., 100 µM) to displace [³H]Muscimol.[1] Significant displacement would indicate potential off-target activity.
Data Presentation: Comparative Potency and Selectivity
Compound
hGAT-1 IC50 (nM)
hGAT-2 IC50 (nM)
hGAT-3 IC50 (nM)
hBGT-1 IC50 (nM)
Selectivity (Fold vs GAT-1)
GABAA Binding (% Inh. @ 100µM)
Tiagabine (Standard)
Hypothetical: 50
>10,000
>10,000
>10,000
GAT-2/3/BGT-1: >200x
<5%
3-Amino-3-(pyrazin-2-yl)butanoic acid
Experimental Result
Experimental Result
Experimental Result
Experimental Result
Calculate for each subtype
Experimental Result
Table 1: Hypothetical data structure for summarizing potency and selectivity results. Lower IC50 values indicate higher potency. Higher fold selectivity is desirable.
Tier 3: Cellular Efficacy in a Neuronal Context
The final tier assesses the compound's ability to modulate GABAergic neurotransmission in a more physiologically relevant system: primary neurons. Whole-cell patch-clamp electrophysiology is the gold standard for this evaluation.
Causality: Biochemical assays, while crucial, are performed in artificial systems. Electrophysiology directly measures the physiological consequence of GAT-1 inhibition—the enhancement of GABA-mediated inhibitory currents in a neuron. This provides definitive evidence that the compound can augment the natural inhibitory signaling process in the brain.
Figure 2: Workflow for electrophysiological validation.
Methodology:
Cell Preparation: Use primary hippocampal or cortical neurons in culture.
Recording Setup: Establish a whole-cell voltage-clamp recording from a neuron.[13]
Baseline Measurement: Record inhibitory postsynaptic currents (IPSCs) or currents evoked by brief, local application ("puff") of GABA. This establishes a baseline of GABAergic activity.
Compound Application: Perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) containing a known concentration of the test compound or Tiagabine.
Post-Compound Measurement: After a few minutes of incubation, repeat the GABA application and record the evoked currents.
Data Analysis: A successful GAT-1 inhibitor will increase the concentration of GABA in the synaptic cleft, leading to a measurable increase in the amplitude and/or duration of the GABA-evoked currents.[7] Compare the post-compound current characteristics to the baseline.
Data Presentation: Comparative Cellular Efficacy
Parameter
Vehicle Control
Tiagabine (1 µM)
Test Compound (1 µM)
GABA-Evoked Current Amplitude (% Increase)
0%
Hypothetical: +150%
Experimental Result
GABA-Evoked Current Decay Time (τ, % Increase)
0%
Hypothetical: +200%
Experimental Result
Table 2: Hypothetical data structure for summarizing electrophysiology results. A significant increase in current amplitude and decay time indicates effective GAT-1 inhibition.
Conclusion and Interpretation
This guide provides a systematic framework for benchmarking 3-Amino-3-(pyrazin-2-yl)butanoic acid against Tiagabine.
A successful outcome for the novel compound would be to demonstrate:
High Potency: An IC50 for hGAT-1 that is comparable to or lower than that of Tiagabine.
High Selectivity: Minimal activity against GAT-2, GAT-3, BGT-1, and GABAA receptors, showing a selectivity profile similar to or better than Tiagabine.
Cellular Efficacy: A clear, dose-dependent enhancement of GABA-mediated currents in neuronal recordings, confirming its mechanism of action in a physiological context.
By adhering to this rigorous, multi-tiered approach, researchers can generate a comprehensive data package to reliably assess the potential of novel GAT inhibitors and make informed decisions about their progression in the drug development pipeline.
References
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